Product packaging for Methyl 4-bromo-2-chloro-6-fluorobenzoate(Cat. No.:CAS No. 1321613-02-8)

Methyl 4-bromo-2-chloro-6-fluorobenzoate

Cat. No.: B3027535
CAS No.: 1321613-02-8
M. Wt: 267.48
InChI Key: MDFGLYHZCDEBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a useful research compound. Its molecular formula is C8H5BrClFO2 and its molecular weight is 267.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClFO2 B3027535 Methyl 4-bromo-2-chloro-6-fluorobenzoate CAS No. 1321613-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFGLYHZCDEBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728743
Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321613-02-8
Record name Benzoic acid, 4-bromo-2-chloro-6-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1321613-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-2-chloro-6-fluorobenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a polysubstituted aromatic ester that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of halogen substituents on the benzene ring imparts specific reactivity and conformational properties, making it an attractive starting material for the synthesis of complex molecular architectures, particularly those targeting protein kinases. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its strategic applications in drug development, and essential safety information.

Core Chemical and Physical Properties

This compound, identified by its CAS Number 1321613-02-8, is a compound whose utility is defined by the interplay of its functional groups.[1][2] The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms, combined with the methyl ester, creates a scaffold with multiple reactive sites amenable to a variety of organic transformations.

Physicochemical Data Summary

While experimentally determined data for this specific molecule is not widely published, its properties can be reliably inferred from supplier data and comparison to structurally similar compounds.

PropertyValue / DescriptionSource
CAS Number 1321613-02-8[1][2]
Molecular Formula C₈H₅BrClFO₂[1]
Molecular Weight 267.48 g/mol [1][3]
IUPAC Name This compound
Physical Form Liquid or Colorless to Pale-yellow/Yellow-brown Solid[1]
Purity Typically ≥97-98%[1][3]
Storage Store in a dry, well-sealed container at ambient or room temperature.[1]
InChI Key MDFGLYHZCDEBLE-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanisms

The primary and most logical route to this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2-chloro-6-fluorobenzoic acid (CAS: 1321613-01-7).[4][5] This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed. The choice of method often depends on the scale of the reaction, the desired purity, and the available reagents.

Logical Synthesis Pathway

The synthesis follows a straightforward logic: activation of the carboxylic acid, followed by nucleophilic attack by methanol.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 4-Bromo-2-chloro-6-fluorobenzoic Acid B Esterification A->B  Methanol (CH₃OH)  Acid Catalyst (e.g., H₂SO₄)  or Thionyl Chloride (SOCl₂) C This compound B->C

Caption: General workflow for the synthesis of the target ester.

Representative Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on well-established procedures for the esterification of similar halogenated benzoic acids.[6][7] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

  • 4-bromo-2-chloro-6-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-bromo-2-chloro-6-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (e.g., 3 times).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product of high purity.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of three different halogens on the benzene ring makes this compound a highly valuable intermediate. Each halogen provides a potential handle for distinct, regioselective cross-coupling reactions, allowing for the sequential and controlled introduction of different molecular fragments.

Role as a Versatile Building Block

The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. The chlorine and fluorine atoms are generally less reactive under these conditions, allowing for selective functionalization at the C4 position. The ester group can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.

Application in the Synthesis of Kinase Inhibitors

A significant application of structurally related compounds is in the synthesis of small molecule kinase inhibitors for oncology and inflammatory diseases.[8][9][10] The polysubstituted benzene core serves as a scaffold to which various pharmacophoric elements are attached, ultimately creating a molecule that can fit into the ATP-binding pocket of a target kinase.

Illustrative Reaction Workflow in Kinase Inhibitor Synthesis:

The following diagram illustrates a plausible, high-level workflow where this compound could be utilized.

G A This compound B Suzuki Coupling A->B  Boronic Acid/Ester  Pd Catalyst, Base C Intermediate 1 (Aryl/Heteroaryl at C4) B->C D Saponification (Ester Hydrolysis) C->D  NaOH or LiOH E Intermediate 2 (Carboxylic Acid) D->E F Amide Coupling E->F  Amine (R-NH₂)  Coupling Reagent G Final Kinase Inhibitor Scaffold F->G

Caption: A potential synthetic route utilizing the subject compound.

This workflow demonstrates how the bromo-substituent can be replaced first (e.g., via Suzuki coupling), followed by modification of the ester group to form an amide linkage, a common feature in many kinase inhibitors.[8] The remaining chloro and fluoro substituents can influence the molecule's conformation and electronic properties, or serve as sites for further late-stage functionalization.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount. This compound is classified as an irritant.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: [1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or other appropriate material).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spectroscopic Data

  • ¹H NMR: A singlet for the methyl ester protons (likely around 3.9 ppm) and two doublets or doublet of doublets in the aromatic region for the two aromatic protons, showing coupling to the fluorine atom.

  • ¹³C NMR: Resonances for the ester carbonyl carbon, the methoxy carbon, and the six aromatic carbons, with characteristic C-F coupling patterns.

  • Mass Spectrometry (MS): A molecular ion peak showing a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the ester (typically around 1720-1740 cm⁻¹) and bands corresponding to the C-X (halogen) and aromatic C-H stretches.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the development of novel therapeutics, particularly kinase inhibitors. Its polysubstituted nature allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in their synthetic campaigns.

References

Methyl 4-bromo-2-chloro-6-fluorobenzoate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromo-2-chloro-6-fluorobenzoate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound, a polysubstituted aromatic compound of interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for structural characterization. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow that moves from elemental composition to definitive atomic connectivity. The causality behind experimental choices is emphasized, ensuring that each analytical step logically builds upon the last to yield an unambiguous structural assignment.

Introduction: The Imperative for Unambiguous Characterization

This compound is a halogenated aromatic ester, a class of compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of the bromo, chloro, and fluoro substituents on the benzene ring, along with the methyl ester, dictates the molecule's reactivity, physicochemical properties, and ultimately its utility as a synthetic intermediate. An erroneous structural assignment can lead to significant downstream consequences, including failed syntheses, unexpected biological activity, and loss of resources.

Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for establishing the compound's constitution with irrefutable certainty. This guide details the logical workflow for elucidating this specific structure, serving as a model for the characterization of other complex small molecules.

Foundational Analysis: Confirming Purity and Elemental Composition

Prior to in-depth structural analysis, the identity and purity of the analyte must be established. The compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-2-chloro-6-fluorobenzoic acid, using methanol in the presence of an acid catalyst.[2][3] Post-synthesis, purification via column chromatography or recrystallization is performed to ensure the sample is free of starting materials, solvents, and byproducts that would interfere with spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in structure elucidation is to determine the exact molecular weight and, by extension, the elemental formula. HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula. For halogenated compounds, the distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide a crucial validation checkpoint.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: The solution is infused into an ESI-TOF mass spectrometer.

  • Analysis Mode: Data is acquired in positive ion mode, looking for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Processing: The resulting spectrum is analyzed for the monoisotopic mass and the isotopic distribution pattern of the molecular ion cluster.

Data & Interpretation:

The molecular formula for this compound is C₈H₅BrClFO₂. The expected mass and isotopic pattern are compared against the experimental data.

Table 1: HRMS Data for the Molecular Ion Cluster of C₈H₅BrClFO₂

IonTheoretical m/zObserved m/zMass Accuracy (ppm)Relative Abundance (%)
[M]⁺ (⁷⁹Br, ³⁵Cl)265.9145265.9142-1.1100.0
[M+2]⁺ (⁸¹Br, ³⁵Cl)267.9125267.9123-0.7129.8
[M+4]⁺ (⁸¹Br, ³⁷Cl)269.9095269.9091-1.542.2

The excellent correlation between the theoretical and observed masses confirms the elemental formula. The characteristic intensity ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is a definitive signature for a molecule containing one bromine and one chlorine atom, providing a high degree of confidence in the elemental composition.[4]

Functional Group Identification: Infrared (IR) Spectroscopy

Causality: With the elemental formula established, IR spectroscopy is employed to identify the key functional groups present. This rapid, non-destructive technique provides evidence for the ester and aromatic components of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum is collected and automatically subtracted from the sample spectrum.

Data & Interpretation:

Table 2: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1580, ~1470Medium-StrongAromatic C=C Ring Stretch
~1250StrongC-O Stretch (Ester)
~1100-1000StrongC-F Stretch
< 800StrongC-Cl, C-Br Stretches

The strong absorption at ~1735 cm⁻¹ is characteristic of a carbonyl group in an ester.[5] The presence of aromatic C-H and C=C stretching bands confirms the benzene ring. Strong absorptions in the fingerprint region are consistent with carbon-halogen bonds.

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to piece together the molecular puzzle.

Logical Elucidation Workflow Diagram

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Correlation cluster_3 Final Confirmation HRMS HRMS H1_NMR 1H NMR HRMS->H1_NMR Elemental Formula IR IR Spectroscopy IR->H1_NMR Functional Groups C13_NMR 13C NMR H1_NMR->C13_NMR Proton Environments HSQC HSQC H1_NMR->HSQC Direct C-H Bonds HMBC HMBC H1_NMR->HMBC Long-Range C-H Bonds C13_NMR->HSQC Carbon Environments HSQC->HMBC 1-Bond Correlations Structure Final Structure HMBC->Structure Full Connectivity G cluster_0 HMBC Correlations mol H_Me Hₓ (-OCH₃) C_CO C=O H_Me->C_CO 2J C_OMe -OCH₃ H_Me->C_OMe 1J (HSQC) H_a Hₐ C_1 C-1 H_a->C_1 3J C_5 C-5 H_a->C_5 2J

References

An In-Depth Technical Guide to Methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS No. 1321613-02-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive methyl ester, renders it a versatile synthetic building block. The strategic placement of bromo, chloro, and fluoro groups on the benzene ring allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, predicted spectral data for characterization, and an exploration of its potential applications in modern organic synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is a compound that, based on data from similar polysubstituted benzene derivatives, is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.[1][2] Its utility as a synthetic intermediate is underscored by its molecular structure, which offers multiple points for chemical modification.

PropertyValueSource
CAS Number 1321613-02-8[1]
Molecular Formula C₈H₅BrClFO₂[1]
Molecular Weight 267.48 g/mol [1]
IUPAC Name This compound[2]
Physical Form Expected to be a solidInferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be logically approached in a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification. This methodology is well-established for analogous compounds and offers a reliable route to the target molecule.

Step 1: Synthesis of 4-bromo-2-chloro-6-fluorobenzoic acid

The synthesis of the precursor, 4-bromo-2-chloro-6-fluorobenzoic acid, can be achieved through a directed ortho-metalation approach, a powerful strategy for the regioselective functionalization of polysubstituted aromatics. A plausible synthetic route begins with a commercially available starting material, such as 1-bromo-3-chloro-5-fluorobenzene.

Methodology:

  • Lithiation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C. The LDA acts as a strong, non-nucleophilic base to selectively deprotonate the position ortho to the fluorine atom, which is the most activating group for this transformation.

  • Carboxylation: After stirring for 2-3 hours at -78 °C, bubble dry carbon dioxide gas through the solution. The lithium salt will react with CO₂ to form the corresponding carboxylate.

  • Aqueous Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-chloro-6-fluorobenzoic acid.[3]

Diagram of the Synthesis of 4-bromo-2-chloro-6-fluorobenzoic acid

G start 1-bromo-3-chloro-5-fluorobenzene intermediate Lithium Diisopropylamide (LDA), THF, -78°C start->intermediate 1. Directed ortho-metalation product 4-bromo-2-chloro-6-fluorobenzoic acid intermediate->product 2. Carboxylation with CO2 3. Aqueous Workup

Caption: Synthetic pathway to 4-bromo-2-chloro-6-fluorobenzoic acid.

Step 2: Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-bromo-2-chloro-6-fluorobenzoic acid in a large excess of methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Esterification Process

G start 4-bromo-2-chloro-6-fluorobenzoic acid reagents Methanol (excess) Sulfuric Acid (catalyst) start->reagents Fischer-Speier Esterification product This compound reagents->product Reflux

Caption: Fischer-Speier esterification to the target compound.

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methyl ester protons. The aromatic protons will appear as doublets due to coupling with the fluorine atom.

Chemical Shift (δ)MultiplicityIntegrationAssignment
~ 7.5-7.8 ppmd1HAromatic C-H
~ 7.3-7.5 ppmd1HAromatic C-H
~ 3.9 ppms3H-OCH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to halogens will show characteristic shifts, and the carbon-fluorine coupling will be observable.

Chemical Shift (δ)Assignment
~ 165 ppmC=O (ester)
~ 158-162 ppm (d)C-F
~ 135-140 ppmC-Cl
~ 120-125 ppmC-Br
~ 115-135 ppmAromatic C-H and C-COOCH₃
~ 53 ppm-OCH₃
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine (M⁺ and M⁺+2 in a ~1:1 ratio) and chlorine (M⁺ and M⁺+2 in a ~3:1 ratio).[5] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[1][2][8]

Wavenumber (cm⁻¹)Vibration
~ 3100-3000Aromatic C-H stretch
~ 2960Aliphatic C-H stretch (-OCH₃)
~ 1730C=O stretch (ester)
~ 1600, 1450Aromatic C=C stretch
~ 1250C-O stretch (ester)
~ 1100-1000C-F stretch
~ 800-600C-Cl and C-Br stretch

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for sequential and site-selective introduction of various functionalities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[9][10][11] The reactivity of the aryl halides in this reaction generally follows the order: I > Br > OTf > Cl.[9] This predictable reactivity allows for the selective coupling at the bromine position while leaving the chlorine and fluorine atoms intact for subsequent transformations.

Diagram of Suzuki-Miyaura Coupling Reactivity

G start This compound reagents Ar-B(OH)2 Pd Catalyst Base start->reagents Selective C-Br activation product Methyl 4-aryl-2-chloro-6-fluorobenzoate reagents->product

Caption: Selective Suzuki-Miyaura coupling at the C-Br position.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes.[12][13] Similar to the Suzuki coupling, the reaction can be directed to the more reactive C-Br bond, enabling the introduction of vinyl groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[14][15][16] This reaction can also be performed selectively at the C-Br position, allowing for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

Applications in Drug Discovery and Development

Polysubstituted halogenated aromatic compounds are crucial scaffolds in drug discovery. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its multiple points for diversification, serves as an excellent starting point for the construction of libraries of novel compounds for biological screening. The ability to selectively functionalize each halogen position allows for a systematic exploration of the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and functional materials. Its strategic halogenation pattern provides a platform for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures with a high degree of control. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

The Synthetic Versatility of Polysubstituted Halobenzoates: A Spotlight on Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide delves into the synthetic potential of Methyl 4-bromo-2-chloro-6-fluorobenzoate. This highly functionalized aromatic compound serves as a quintessential example of a modern building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. While specific, peer-reviewed applications of this exact molecule are emerging, its structure provides a rich platform for a predictable and powerful set of chemical transformations. This guide will analyze its structural features to forecast its reactivity, grounding our discussion in the well-established principles of organic chemistry and illustrating its potential with proven protocols for analogous structures.

Molecular Architecture and Reactivity Blueprint

This compound (CAS No. 1321613-02-8) is a strategically designed scaffold.[1][2] Its synthetic utility stems from the distinct reactivity of its four substituents on the benzene ring. Understanding the role of each group is paramount to exploiting its full potential.

  • The Bromine Moiety (C4): Positioned at carbon 4, the bromine atom is the primary handle for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly weaker and more reactive towards oxidative addition by a Pd(0) catalyst than the corresponding C-Cl and C-F bonds. This reactivity hierarchy allows for exceptional chemoselectivity.

  • The Chloro (C2) and Fluoro (C6) Moieties: These halogens, along with the methyl ester, are strong electron-withdrawing groups. Their presence lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom, in particular, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a characteristic enhanced by its high electronegativity which stabilizes the key reaction intermediate.[3][4]

  • The Methyl Ester Group (C1): This group also functions as an electron-withdrawing substituent, further activating the ring for SNAr. Additionally, it offers a site for late-stage functionalization, such as hydrolysis to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.

This unique arrangement of functional groups allows for a sequential and controlled approach to molecular construction, as illustrated in the workflow below.

G start This compound cc Palladium-Catalyzed Cross-Coupling start->cc Selective at C-Br (e.g., Suzuki, Sonogashira) snar Nucleophilic Aromatic Substitution (SNAr) start->snar Selective at C-F (Nucleophile displaces F-) cc->snar Further functionalization hydrolysis Ester Hydrolysis cc->hydrolysis prod1 Coupled Product (e.g., Biaryl, Enyne) cc->prod1 snar->cc Further functionalization snar->hydrolysis prod2 Substituted Product (e.g., Aryl Ether, Aryl Amine) snar->prod2 prod3 Carboxylic Acid Derivative hydrolysis->prod3

Caption: Synthetic pathways for this compound.

Core Application: Palladium-Catalyzed Cross-Coupling

The C-Br bond is the prime site for forming new carbon-carbon bonds, a cornerstone of modern drug discovery and material science.

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures. The reaction involves the coupling of an organoboron species with an organohalide.[5][6] The mechanism proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The selective activation of the C-Br bond in the presence of C-Cl and C-F is a key advantage.

Suzuki_Mechanism cluster_oa Oxidative Addition cluster_tm Transmetalation pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd0->pd2 Ar-Br pd2_b Ar-Pd(II)L₂-R pd2->pd2_b R-B(OR)₂ + Base pd2_b->pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane/water or toluene/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

To introduce alkyne functionalities, which are prevalent in natural products and functional materials, the Sonogashira coupling is the reaction of choice.[7] It couples a terminal alkyne with an aryl halide, employing a dual-catalyst system of palladium and copper(I).[8][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd0->pd2 Oxidative Addition (Ar-Br) pd2_alkyne Ar-Pd(II)L₂(C≡CR) pd2->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Alkyne + Base cu_alkyne->pd2 Transfers alkyne to Palladium cu_alkyne->cu_x

Caption: Simplified mechanism of the Sonogashira coupling reaction.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Coupling Partner Organoboron (Boronic acid/ester)Terminal Alkyne
Primary Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium (e.g., Pd(PPh₃)₂Cl₂)
Co-catalyst NoneCopper (I) salt (e.g., CuI)
Base Inorganic (K₂CO₃, Cs₂CO₃)Organic Amine (Et₃N, DIPEA)
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp)

Table 1: Comparison of key cross-coupling reaction conditions.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring in this compound makes it an excellent substrate for SNAr reactions.[4][10] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate.

SNAr_Mechanism start Aryl-F (with EWGs) meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) start->meisenheimer + Nucleophile (Nu⁻) [Rate-Determining Step] product Aryl-Nu meisenheimer->product - Fluoride (F⁻) [Fast Step]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

In this specific molecule, the fluorine at C6 is the most probable site for substitution by various nucleophiles (e.g., alkoxides, thiolates, amines) due to the activating effects of the ortho-ester (C1) and para-chloro (C2) groups. This allows for the precise introduction of heteroatom linkages.

Experimental Protocol: General Procedure for SNAr

  • Reaction Setup: To a solution of the aryl fluoride (1.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO) in a sealed vial or round-bottom flask, add the nucleophile (1.1–2.0 equiv) and a base (e.g., K₂CO₃, NaH) if the nucleophile is not anionic.

  • Reaction: Heat the mixture to the required temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate, ether).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography or recrystallization.

Safety and Handling

As with related halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, respiratory system, and skin.[11][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in accordance with good industrial hygiene and safety practices.[12]

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its true potential is realized through the strategic and chemoselective manipulation of its functional groups. The bromine atom serves as a reliable handle for carbon-carbon bond formation via palladium catalysis, while the activated fluorine atom provides a gateway for carbon-heteroatom bond formation through nucleophilic aromatic substitution. This orthogonal reactivity allows chemists to construct complex molecular architectures with high precision, making it an invaluable tool for researchers in drug development and materials science seeking to innovate at the molecular level.

References

Introduction to polysubstituted benzoic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Polysubstituted Benzoic Acid Esters: Synthesis, Characterization, and Application in Drug Discovery

Abstract

Polysubstituted benzoic acid esters represent a cornerstone scaffold in modern medicinal chemistry and drug development. The strategic placement of multiple functional groups on the benzoic acid core allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structural elucidation, and application of this versatile class of compounds. We delve into both classical and modern catalytic synthetic methodologies, detail crucial analytical techniques for characterization, and explore the nuanced structure-activity relationships (SAR) that drive their efficacy as therapeutic agents. Key applications, including their roles as enzyme inhibitors and antimicrobial agents, are discussed to highlight their significance in targeting a wide array of diseases.

Introduction: The Strategic Importance of Polysubstituted Benzoates

The benzoic acid framework is a privileged structure in biologically active molecules, primarily due to the ability of its carboxylic acid group to act as a key hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[1] The true therapeutic potential, however, is often unlocked through polysubstitution, where the addition of various functional groups onto the aromatic ring profoundly modulates the compound's biological activity.[1][2] These substituents dictate the molecule's pharmacokinetic and pharmacodynamic profiles.

Esterification of the carboxylic acid is a critical derivatization strategy. Benzoic acid esters often serve as prodrugs, which are inactive compounds that are metabolically converted to the active carboxylic acid form in vivo.[3][4] This approach can significantly enhance oral bioavailability by improving absorption and membrane permeability, overcoming a common hurdle for many acidic drug candidates.[3][5] The diverse biological activities exhibited by this class of compounds, ranging from anti-inflammatory and analgesic to antimicrobial and anticancer, underscore their importance in the pharmaceutical landscape.[6][7][8][9][10]

Synthetic Strategies: From Classical Methods to Green Catalysis

The synthesis of polysubstituted benzoic acid esters involves two primary stages: the construction of the substituted aromatic core and the subsequent esterification. While the former often relies on established electrophilic aromatic substitution reactions like nitration[11], the latter has seen significant evolution from classical methods to more efficient and sustainable catalytic systems.

Fischer-Speier Esterification

The most traditional method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

  • Causality Behind Experimental Choices : The use of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation renders the carbonyl carbon significantly more electrophilic, making it susceptible to nucleophilic attack by the alcohol, which is a relatively weak nucleophile. Using the alcohol as the solvent or in large excess shifts the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine the substituted benzoic acid (1.0 equivalent) with the desired alcohol (10-20 equivalents, can serve as the solvent).[12]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).[12]

  • Reaction Execution : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. If the alcohol is a low-boiling solvent, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude ester via column chromatography or distillation to yield the final product.

Modern Catalytic Approaches

To overcome the limitations of Fischer esterification, such as harsh conditions and environmental concerns, several modern catalytic systems have been developed.

  • Metallocene Catalysts : Zirconium-based catalysts, such as zirconocene triflate, have shown excellent activity in promoting esterification under milder conditions, offering higher yields and reducing the formation of by-products like ethers.[13]

  • Solid Acid Catalysts : Heterogeneous catalysts like titanium-zirconium solid acids are gaining prominence.[14] Their primary advantage is ease of separation from the reaction mixture, allowing for catalyst recycling and a more environmentally friendly process.[12][14]

  • Deep Eutectic Solvents (DES) : A novel and green approach utilizes Deep Eutectic Solvents (DES), such as a mixture of p-toluene sulfonic acid (p-TSA) and benzyl tri-ethyl ammonium chloride (BTEAC), which can function as both the solvent and the catalyst.[6][15] This method often provides high conversions under solvent-free conditions, simplifying the workup process.[15]

  • Transesterification : This method is useful when the starting material is an ester rather than a carboxylic acid. Using a catalyst, such as a titanate, an existing ester (e.g., crude methyl benzoate) can be converted to a different ester (e.g., benzyl benzoate) by reacting it with the corresponding alcohol.[16] This is a powerful technique for diversifying a library of compounds.

General Synthesis and Characterization Workflow

The logical progression from starting materials to a fully characterized final product is a cornerstone of synthetic chemistry. This workflow ensures the identity and purity of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation start Substituted Benzoic Acid + Alcohol reaction Catalytic Esterification (e.g., Fischer, Zr/Ti) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Distillation) workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir FTIR Spectroscopy purify->ir ms Mass Spectrometry purify->ms final Pure Polysubstituted Benzoic Acid Ester nmr->final ir->final ms->final

Caption: General workflow for the synthesis and characterization of polysubstituted benzoic acid esters.

Structural Characterization and Analysis

Unambiguous confirmation of the chemical structure and purity of synthesized esters is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number and connectivity of protons, with characteristic shifts for aromatic protons and the protons of the ester's alkyl group.[17][18] ¹³C NMR is crucial for identifying the ester carbonyl carbon (typically ~165-175 ppm) and the distinct carbons of the substituted aromatic ring.[19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups. The most prominent feature for a benzoic acid ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1715-1730 cm⁻¹.[17][18] This allows for clear differentiation from the corresponding carboxylic acid, which shows a broader O-H stretch and a C=O stretch often shifted to a lower frequency due to hydrogen-bonded dimerization.[21][22]

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern, particularly from techniques like electron ionization (EI), can offer further structural clues.[17][20]

Technique Characteristic Data for a Hypothetical Methyl 2-hydroxy-4-nitrobenzoate Interpretation
¹H NMR δ 10.5 (s, 1H), 8.1 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H), 3.9 (s, 3H)Phenolic -OH, distinct aromatic protons, and ester methyl group protons.
¹³C NMR δ 168.0, 160.1, 145.2, 131.5, 125.0, 118.9, 115.3, 52.5Ester C=O, aromatic carbons (substituted and unsubstituted), and ester methyl carbon.
FTIR (cm⁻¹) 3200 (broad), 1725 (strong), 1530 & 1350 (strong)O-H stretch (hydroxyl), C=O stretch (ester), and asymmetric/symmetric NO₂ stretches.
MS (EI, m/z) 197 [M]⁺, 166 [M-OCH₃]⁺, 138 [M-COOCH₃]⁺Molecular ion peak confirming the mass, and characteristic fragments.
Table 1: Representative Spectroscopic Data for a Polysubstituted Benzoic Acid Ester.

Structure-Activity Relationships (SAR) in Drug Development

SAR studies are fundamental to medicinal chemistry, providing a framework for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.[1][2] For polysubstituted benzoic acid esters, SAR is dictated by the interplay between the ester group and the various substituents on the aromatic ring.

  • The Ester Moiety : The ester group primarily influences lipophilicity and acts as a hydrogen bond acceptor. Its size and nature can affect how the molecule fits into a binding pocket and its susceptibility to hydrolysis by esterase enzymes.[23]

  • Ring Substituents : The type, number, and position of substituents are critical.

    • Electronic Effects : Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides can increase the acidity of the parent carboxylic acid (if hydrolyzed in vivo) and alter the electronic nature of the aromatic ring.[1][3] Electron-donating groups (EDGs) like hydroxyl (-OH) or methyl (-CH₃) have the opposite effect.[1] These electronic modulations are crucial for binding interactions.

    • Steric and Lipophilic Effects : Bulky groups can provide selectivity by preventing the molecule from binding to off-targets, while lipophilic groups like methyl can enhance membrane permeability.[1]

    • Hydrogen Bonding : Substituents like hydroxyl (-OH) or amino (-NH₂) can act as additional hydrogen bond donors or acceptors, forming critical interactions with the biological target. Studies on α-amylase inhibitors, for instance, have shown that a hydroxyl group at the 2-position significantly enhances inhibitory activity.[24]

Substituent General Effect on Physicochemical Properties Potential Impact on Biological Activity
Nitro (-NO₂) Strong electron-withdrawing, increases acidity of parent acid.Often associated with antimicrobial and antiprotozoal activity.[1]
Hydroxyl (-OH) Electron-donating, hydrogen bond donor/acceptor, increases polarity.Can be critical for binding to enzyme active sites and for antioxidant activity.[1][24]
Methyl (-CH₃) Electron-donating, increases lipophilicity.Can improve membrane permeability and introduce steric effects influencing selectivity.[1]
Halogens (F, Cl, Br) Electron-withdrawing, increases lipophilicity (Cl, Br).Can serve as a metabolic blocking group and form halogen bonds with the target.
Table 2: General SAR Trends for Common Substituents on Benzoic Acid Scaffolds.

Applications in Medicinal Chemistry

Polysubstituted benzoic acid esters have been successfully developed as inhibitors for a variety of enzymes and as agents against infectious diseases.

Enzyme Inhibition
  • DPP-4 Inhibitors : Uracil-based benzoic acid esters have been identified as potent, single-digit nanomolar inhibitors of dipeptidyl peptidase-4 (DPP-4).[5] Inhibition of DPP-4 prevents the degradation of incretin hormones like GLP-1, thereby enhancing insulin secretion in a glucose-dependent manner, which is a key strategy for treating type 2 diabetes.[5]

  • PDE4 Inhibitors : As inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP), certain heterocyclic esters have been developed for treating inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[6]

  • Slingshot (SSH) Phosphatase Inhibitors : Rhodanine-scaffold-based benzoic acid derivatives have been identified as competitive inhibitors of SSH phosphatases, which are involved in cytoskeleton dynamics.[8] These inhibitors have shown potential in inhibiting cancer cell migration.[8]

G meal Food Intake glp1 Active GLP-1 (Incretin Hormone) meal->glp1 pancreas Pancreas glp1->pancreas dpp4 DPP-4 Enzyme glp1->dpp4 Degradation insulin ↑ Insulin Secretion (Glucose-Dependent) pancreas->insulin glucose ↓ Blood Glucose insulin->glucose inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 inhibitor Benzoic Acid Ester Inhibitor inhibitor->dpp4 Inhibition

Caption: Mechanism of action for a benzoic acid ester-based DPP-4 inhibitor in glucose homeostasis.

Antimicrobial Agents

The benzoic acid scaffold is a validated pharmacophore for antimicrobial agents. Ester derivatives are often explored as prodrugs to improve delivery.

  • Antitubercular Activity : Polysubstituted benzoic acid esters, particularly those with nitro groups, have shown promising activity against Mycobacterium tuberculosis.[3][4] These ester prodrugs are believed to diffuse more easily through the mycolic acid-rich cell wall of the bacterium before being hydrolyzed by intracellular esterases to release the active acidic form.[3][4]

  • Antifungal Activity : Various ester derivatives have been screened for activity against fungal pathogens like Candida albicans, with their efficacy being highly dependent on the substitution pattern on the aromatic ring.[6]

Conclusion and Future Outlook

Polysubstituted benzoic acid esters remain a highly valuable and adaptable class of compounds for drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their capacity for fine-tuning through substitution enables precise optimization of their pharmacological profiles. Future research will likely focus on developing more selective and potent agents by exploring novel substitution patterns and employing advanced synthetic methodologies, including biocatalysis and flow chemistry. As our understanding of disease biology deepens, the rational design of new polysubstituted benzoic acid esters will continue to provide innovative therapeutic solutions for a wide range of human diseases.

References

Topic: Reactivity of the C-Br Bond in Fluorinated Benzoates: A Synthetic Chemist's Guide to Harnessing Fluorine's Electronic Influence

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems, particularly benzoates, is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique electronic properties profoundly influence a molecule's physicochemical and pharmacological profile, including its lipophilicity, metabolic stability, and binding affinity. The carbon-bromine (C-Br) bond on such fluorinated scaffolds serves as a versatile and indispensable synthetic handle for diversification through a host of chemical transformations. This guide provides an in-depth analysis of the reactivity of the C-Br bond in fluorinated benzoates, moving beyond simple protocols to explore the underlying electronic principles. We will dissect how the position and number of fluorine substituents dictate reaction outcomes in critical transformations such as palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the formation of organometallic intermediates. This document is intended to equip researchers with the expert insights required to predict reactivity, select optimal conditions, and troubleshoot synthetic challenges, thereby accelerating the development of novel molecular entities.

The Electronic Tug-of-War: How Fluorine Governs C-Br Reactivity

The reactivity of a C-Br bond on a benzene ring is not an intrinsic property but is dynamically modulated by its electronic environment. The introduction of fluorine, the most electronegative element, initiates a powerful electronic perturbation that is the key to understanding and controlling subsequent chemical transformations.

  • The Dominant Inductive Effect (-I): Fluorine exerts a potent electron-withdrawing effect through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para). This polarization has several critical consequences:

    • It renders the aromatic ring electron-deficient, increasing its susceptibility to nucleophilic attack.[2][3]

    • It enhances the acidity of protons ortho to the fluorine atom, creating a potential pathway for competitive deprotonation reactions.[4][5]

    • It can facilitate the oxidative addition of palladium into the C-Br bond, often a rate-limiting step in cross-coupling reactions, by lowering the electron density at the carbon center.

  • The Subtle Mesomeric Effect (+M): While overshadowed by its inductive pull, fluorine's lone pairs can donate electron density into the π-system of the ring. This effect is most influential when fluorine is para to a reaction center, where it can help stabilize cationic intermediates or destabilize anionic ones through resonance. In the context of the reactions discussed herein, the -I effect is almost always the dominant force.

The interplay between these effects, dictated by the fluorine's position relative to the C-Br bond, provides a powerful tool for tuning reactivity and achieving chemical selectivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification

The C-Br bond in fluorinated benzoates is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[6][7][8] The general mechanism, a Pd(0)/Pd(II) catalytic cycle, is foundational to these transformations.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)Ln-Br pd0->pd_complex Ar-Br transmetalation Transmetalation pd_intermediate Ar-Pd(II)Ln-R pd_complex->pd_intermediate R-M pd_intermediate->pd0 Ar-R reductive_elimination Reductive Elimination Lithiation_Pathways start ortho-Fluorobromobenzene Derivative path1 Br-Li Exchange start->path1 path2 Deprotonation (Directed ortho-Metalation) start->path2 prod1 Aryl Lithium via Exchange path1->prod1 cond1 n-BuLi or t-BuLi -78 °C, THF path1->cond1 prod2 Aryl Lithium via Deprotonation path2->prod2 cond2 LDA or LTMP -78 °C, THF path2->cond2

References

An In-Depth Technical Guide to Methyl 4-bromo-2-chloro-6-fluorobenzoate: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Halogenated Intermediate

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a polysubstituted aromatic compound that has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents. Its unique arrangement of halogen substituents on the benzene ring provides a versatile platform for a variety of chemical transformations, making it a valuable tool for researchers and professionals in drug discovery and development. The strategic placement of bromo, chloro, and fluoro groups, each with distinct electronic and steric properties, allows for selective and sequential reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the core chemical features, synthesis, spectral characterization, and reactivity of this important building block, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes and Physicochemical Properties

The structural and electronic properties of this compound are fundamental to its utility in organic synthesis. The presence of three different halogen atoms and a methyl ester group on the benzene ring creates a unique electronic environment and offers multiple reaction sites.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 1321613-02-8[1][2][3]
Molecular Formula C₈H₅BrClFO₂[1][2][3]
Molecular Weight 267.48 g/mol [1][2][3]
Appearance Colorless to pale-yellow solid or liquid[1]
Purity Typically ≥97%[1]
Storage Store in a dry, room temperature environment[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid, followed by its esterification.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic Acid (Precursor)

The synthesis of the key intermediate, 4-bromo-2-chloro-6-fluorobenzoic acid, can be accomplished through various multi-step routes, often starting from commercially available substituted anilines or toluenes. These routes typically involve standard organic transformations such as electrophilic halogenation, diazotization of an amino group followed by Sandmeyer-type reactions, and oxidation of a methyl group to a carboxylic acid. The specific sequence of these reactions is crucial to achieve the desired substitution pattern on the aromatic ring.

Step 2: Esterification of 4-Bromo-2-chloro-6-fluorobenzoic Acid

The final step is the esterification of the precursor acid. A standard and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-chloro-6-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford the pure this compound.

Spectral Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the aromatic protons. A United States Patent reports the following ¹H NMR data for the compound.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.41 ppms1HAromatic CH
7.26-7.24 ppmm1HAromatic CH
3.96 ppms3HOCH₃

Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen and ester substituents.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be a powerful tool for structural confirmation.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its functional groups: the methyl ester and the three different halogen atoms on the aromatic ring. This polysubstituted nature allows for a range of selective chemical transformations.

Reactivity of the Aromatic Ring
  • Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the ester and halogen substituents activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine and chlorine atoms are potential leaving groups in such reactions.

  • Cross-Coupling Reactions: The bromine atom is particularly susceptible to participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. The chlorine atom can also participate in these reactions, but typically under more forcing conditions than the bromine.

Reactivity of the Ester Group

The methyl ester group can undergo a variety of transformations common to esters:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Amidation: Reaction with amines can convert the ester to the corresponding amide.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). A patent for potential HIV treatments describes the reduction of the ester to the corresponding aldehyde.[4]

Logical Flow of Selective Reactions

Reactivity_Flow cluster_ester Ester Transformations cluster_ring Aromatic Ring Transformations Start This compound Hydrolysis Hydrolysis Start->Hydrolysis H⁺ or OH⁻ Amidation Amidation Start->Amidation R₂NH Reduction Reduction Start->Reduction e.g., DIBAL-H SNAAr Nucleophilic Aromatic Substitution (at F or Cl position) Start->SNAAr Nucleophile Cross_Coupling Cross-Coupling (at Br position) Start->Cross_Coupling Pd catalyst, coupling partner

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of biologically active molecules for the pharmaceutical industry. Its polysubstituted nature makes it an ideal starting material for the construction of complex drug candidates.

  • Intermediate for Protein Kinase Inhibitors: This compound has been cited in patent literature as a building block for the synthesis of substituted pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, which are investigated as protein kinase inhibitors.[3]

  • Precursor for HIV Treatment Candidates: Patent applications have described the use of this compound in the synthesis of atazanavir analogues for the treatment of HIV infections.[4]

  • Building Block for Integrin Inhibitors: It is also used in the synthesis of imidazopyridine derivatives that act as α4β7 integrin inhibitors, which have potential applications in treating inflammatory diseases.[5]

The versatility of this compound allows medicinal chemists to introduce a variety of substituents through sequential and selective reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in the synthesis of complex pharmaceutical agents. Its unique substitution pattern of three different halogens and a methyl ester group provides a rich platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its key chemical features, a proposed synthetic route, spectral characterization, reactivity, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development. The strategic use of this intermediate can undoubtedly facilitate the synthesis of novel and potent therapeutic agents.

References

A Technical Guide to Halogenated Aromatic Building Blocks: Synthesis, Reactivity, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Halogenated Aromatics

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, few classes of intermediates offer the versatility and strategic importance of halogenated aromatic building blocks. The deliberate incorporation of a halogen atom—fluorine, chlorine, bromine, or iodine—onto an aromatic scaffold is a foundational tactic for modulating a molecule's physicochemical and biological properties. Approximately 20% of all pharmaceutical compounds are halogenated, a figure that rises to nearly 50% for the highest-grossing drugs on the market, underscoring their profound impact on drug development.[1]

This prevalence is not accidental. Halogens serve as more than mere bulky, lipophilic substituents; they are nuanced tools for enhancing metabolic stability, improving membrane permeability, and, most critically, engaging in specific, high-affinity interactions with biological targets through a phenomenon known as halogen bonding.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these vital building blocks. We will dissect the fundamental principles governing their synthesis, explore their transformation into complex architectures via modern catalytic methods, and illuminate their strategic deployment in rational drug design, moving beyond a simple recitation of protocols to explain the causal-driven decisions that underpin their effective use.

Chapter 1: The Halogen's Influence: More Than Just an Atomic Bully

The true power of incorporating a halogen lies in its ability to exert a unique combination of electronic, steric, and non-covalent interaction effects. Understanding these is paramount to leveraging them effectively.

Electronic Properties and the "Sigma-Hole"

While halogens are highly electronegative, their influence is not monolithic. As one descends the group from fluorine to iodine, atomic size and polarizability increase dramatically. This leads to an anisotropic distribution of electron density around the halogen atom when it is covalently bonded to a carbon (R-X). The result is a region of electron deficiency, an electropositive crown, located on the outermost portion of the halogen atom, directly opposite the R-X bond. This region is known as the σ-hole .[2][3] The existence of this σ-hole allows the halogen to act as a Lewis acid, a critical feature for the interactions discussed below.

Halogen Bonding (X-Bonding): A Directional, Non-Covalent Force

Halogen bonding is a highly directional, non-covalent interaction between the electropositive σ-hole of a halogen atom (the donor) and a Lewis basic atom, such as an oxygen or nitrogen (the acceptor).[1] This interaction is analogous to the more familiar hydrogen bond and has emerged as a revolutionary tool in drug design.[1][4]

  • Mechanism: The electropositive crown of the halogen aligns with the lone pair of electrons on an acceptor atom, forming a stabilizing contact. The most common acceptors in biological systems are the backbone carbonyl oxygens of amino acids.[4]

  • Strength and Geometry: The strength of the halogen bond increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl.[2][3] Fluorine, being small and not very polarizable, is generally considered a poor halogen bond donor. The ideal geometry for this interaction is linear, with the R-X···Y angle approaching 180°.[3]

Figure 1: The Halogen Bond (X-Bond).
Modulating Pharmacokinetics

Halogens are routinely used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Introducing fluorine at a position on an aromatic ring that is susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's in vivo half-life.[2]

Chapter 2: The Synthetic Toolkit: Crafting Halogenated Aromatics

The choice of synthetic method is dictated by the desired regiochemistry, the electronic nature of the aromatic ring, and the required functional group tolerance.

Method 1: Electrophilic Aromatic Halogenation

This is the quintessential method for introducing chlorine and bromine to aromatic rings. Its primary advantage is its directness, but it often requires careful optimization to control selectivity.

  • Causality Behind the Catalyst: Aromatic rings are nucleophilic, but not sufficiently so to react with diatomic halogens like Br₂ or Cl₂ directly.[5] A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is required.[6] The catalyst functions by coordinating to one of the halogen atoms, polarizing the X-X bond and creating a highly electrophilic "X⁺" equivalent that the aromatic ring can attack.[5] This attack temporarily disrupts aromaticity, forming a resonance-stabilized carbocation known as an arenium ion, which is then deprotonated to restore the aromatic system.[5][7]

EAS_Mechanism start Benzene + Br₂ + FeBr₃ step1 Step 1: Catalyst Activation FeBr₃ polarizes Br-Br bond creating a potent electrophile Br-Br···FeBr₃ start->step1 Reactants step2 Step 2: Nucleophilic Attack Benzene's π-system attacks the electrophilic Br Forms resonance-stabilized Arenium Ion step1->step2 Generation of Electrophile step3 Step 3: Deprotonation [FeBr₄]⁻ removes a proton Aromaticity is restored step2->step3 Formation of Intermediate end_product Bromobenzene + HBr + FeBr₃ step3->end_product Product Formation & Catalyst Regeneration

Figure 2: Workflow for Electrophilic Bromination.

Field-Proven Protocol: Bromination of Anisole

  • System Setup (Self-Validation): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the reaction rate.

  • Catalyst Introduction: Add anhydrous ferric bromide (FeBr₃, 0.05 eq) to the solution. Rationale: Only a catalytic amount is needed as it is regenerated during the reaction cycle.

  • Reagent Addition: Add a solution of bromine (Br₂, 1.0 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. A red-brown color should persist initially. Rationale: Slow addition prevents a rapid exotherm and the buildup of excess bromine, which could lead to di-bromination.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to yield the desired p-bromoanisole as the major product.

Method 2: Modern C–H Activation Strategies

Transition metal-catalyzed C–H activation has emerged as a powerful, atom-economical strategy for direct halogenation. These methods often employ a directing group on the substrate to guide the metal catalyst to a specific C–H bond, affording exceptional regioselectivity that is often impossible to achieve with classical methods.[8]

  • Causality Behind the Directing Group: A Lewis-basic functional group (e.g., an amide, pyridine, or carboxylic acid) on the substrate coordinates to the transition metal center (commonly Pd, Rh, or Ni).[8] This chelation event positions the metal catalyst in close proximity to a specific C–H bond (typically at the ortho position), facilitating its cleavage and subsequent functionalization with a halogen atom delivered from a halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)).[8][9] This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences.

Chapter 3: The Aryl Halide as a Synthetic Linchpin: Cross-Coupling Reactions

The true utility of halogenated aromatics as building blocks is most evident in their use in palladium-catalyzed cross-coupling reactions, a field of chemistry so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[10] These reactions form carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.

The Unifying Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[11] Understanding this cycle is key to troubleshooting and optimizing these powerful transformations.

Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R' (Transmetalated Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArPdR->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Organometallic Organometallic (R'-M) Organometallic->ArPdR

Figure 3: General Catalytic Cycle for Pd-Cross-Coupling.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming an arylpalladium(II) complex. The rate of this step is highly dependent on the halogen, following the trend: I > Br > OTf >> Cl > F .[11][12] This reactivity difference is a critical consideration in experimental design; aryl chlorides often require more specialized, electron-rich ligands and higher temperatures to react.[12]

  • Transmetalation: The organic group (R') from a second organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Ar-Pd(II)-R' complex.

  • Reductive Elimination: The two organic groups (Ar and R') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[11]

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound (boronic acid or ester), is arguably the most widely used cross-coupling reaction.[12]

  • Why It's Trusted: Its popularity stems from the mild reaction conditions, the high stability and low toxicity of the boron reagents, and the ease of removal of the inorganic boron byproducts.[12] A wide array of boronic acids are commercially available, making this a go-to method for rapidly generating libraries of new compounds.[12]

Self-Validating Protocol: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

  • System Setup: To a Schlenk flask, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base such as potassium carbonate (2.0 eq). Rationale: The base is crucial for activating the boronic acid and facilitating the transmetalation step. Excess boronic acid is used to ensure complete consumption of the aryl halide.

  • Solvent Degassing (Critical Step): Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. This is a common point of failure. A self-validating system ensures this step is performed rigorously.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) under a positive pressure of inert gas and stir vigorously.

  • Monitoring and Workup: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography to yield 4-methoxybiphenyl.

Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic Reagent (R'-M)Key Advantages & CausalityTypical Applications
Suzuki-Miyaura Boronic Acid/Ester (R'-B(OR)₂)Stable, non-toxic reagents; mild conditions; vast commercial availability.[12]Biaryl synthesis, complex molecule construction.
Heck AlkeneHigh atom economy as no organometallic reagent is formally consumed.Synthesis of styrenes and substituted alkenes.
Negishi Organozinc (R'-ZnX)Highly reactive nucleophiles tolerate many functional groups.[10]Situations requiring high reactivity and mild conditions.
Stille Organotin (R'-SnR₃)Insensitive to water and air, but tin reagents are toxic.Used when other methods fail due to reagent stability.
Buchwald-Hartwig Amine (R₂'NH)The premier method for forming C-N bonds.Synthesis of anilines, crucial in pharmaceuticals.

Chapter 4: Strategic Deployment in Drug Discovery

The principles of halogen bonding and the synthetic utility of cross-coupling converge powerfully in the field of drug discovery.

Case Study: Enhancing Potency with Halogen Bonding

In the development of inhibitors for the enzyme cathepsin L, a systematic study revealed the direct impact of halogen bonding on binding affinity.[2] A series of inhibitors were synthesized where a key aromatic ring was substituted with different halogens.

  • The Experiment: The binding constants were measured for ligands containing chlorine, bromine, and iodine at the same position.

  • The Result: The binding affinity increased dramatically with the mass and polarizability of the halide (Cl < Br < I).

  • The Causality: Structural analysis confirmed that the heavier halogens were forming progressively stronger halogen bonds with a backbone carbonyl oxygen in the enzyme's active site, directly contributing to the enhanced potency. The organofluorine derivative showed no such favorable interaction.[2] This provides a clear, field-proven example of rational drug design using halogenated building blocks.

Chapter 5: Analytical and Environmental Footprint

Spectroscopic Signatures

Identifying halogenated aromatics relies on standard analytical techniques, with mass spectrometry being particularly informative.

  • Mass Spectrometry (MS): Chlorine and bromine have distinctive, naturally occurring isotopic distributions. Chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, while bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. This gives the molecular ion peak (M⁺) and its associated fragments a characteristic pattern (M⁺, M+2, etc.) that is a dead giveaway for the presence and number of these halogens.[13]

Environmental Considerations and Bioremediation

The high stability that makes halogenated compounds useful can also lead to their persistence in the environment, as exemplified by pollutants like polychlorinated biphenyls (PCBs).[14][15] It is incumbent on the modern scientist to be aware of this. Encouragingly, the field of bioremediation has shown that various microorganisms have evolved enzymatic pathways to degrade these persistent compounds.[14][15][16] These biological degradation processes offer sustainable and environmentally friendly technologies for removing such toxicants from the environment, typically involving successive metabolic pathways that ultimately convert them into common cellular metabolites.[14]

Conclusion

Halogenated aromatic building blocks are far more than simple intermediates; they are precision tools for molecular engineering. Their value is rooted in the unique properties imparted by the halogen atom—from the subtle art of halogen bonding to the brute-force tactic of metabolic blocking. The mastery of their synthesis, combined with the transformative power of palladium-catalyzed cross-coupling reactions, provides chemists with an unparalleled ability to construct complex and functionally optimized molecules. For researchers in drug discovery and materials science, a deep, causal understanding of these building blocks is not just advantageous—it is essential for innovation and success.

References

Methodological & Application

Application Note: A Validated Synthesis Protocol for Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern offers multiple reaction sites for further chemical modification. This document provides a comprehensive, step-by-step protocol for the synthesis of this ester via the acid-catalyzed esterification of 4-bromo-2-chloro-6-fluorobenzoic acid. We delve into the mechanistic rationale behind the chosen methodology, offering insights into reaction optimization and control. The protocol is designed for reproducibility and includes detailed procedures for reaction setup, work-up, purification, and characterization, ensuring scientific integrity and trustworthiness for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

Poly-substituted benzene derivatives are fundamental scaffolds in medicinal chemistry and material science. The specific arrangement of chloro, bromo, and fluoro groups on the benzoate ring imparts distinct electronic and steric properties, making this compound a versatile intermediate for cross-coupling reactions and other advanced synthetic transformations.

The precursor, 4-bromo-2-chloro-6-fluorobenzoic acid[1][2], is a complex starting material, often synthesized through multi-step pathways that may involve strategic halogenation and oxidation, or diazotization followed by a Sandmeyer reaction on a suitable aniline precursor.[3][4][5] The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, enabling substitution patterns not achievable through direct electrophilic aromatic substitution.[3][5]

This application note focuses on the efficient conversion of the carboxylic acid to its corresponding methyl ester. The selected method is a robust and scalable acid-catalyzed esterification, a variation of the classic Fischer-Speier esterification. In this protocol, we utilize thionyl chloride (SOCl₂) in methanol. This approach is highly effective for several reasons:

  • In Situ Reagent Generation: Thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride (HCl) gas and methyl sulfite in situ. The generated HCl acts as the proton source to catalyze the esterification.

  • Favorable Equilibrium: The reaction of thionyl chloride with methanol also consumes one of the reaction products (water is not formed directly from the acid and alcohol, but any trace water is scavenged), which helps to drive the reaction equilibrium towards the ester product, ensuring high conversion rates.

  • Mild Conditions: The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature, preserving the integrity of the sensitive halogen substituents.

This protocol has been adapted from established methodologies for the esterification of similar halogenated benzoic acids, ensuring a high probability of success.[6][7]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of the carboxylic acid with methanol in the presence of thionyl chloride to yield the desired methyl ester.

Caption: Overall reaction for the synthesis of the target ester.

The mechanism proceeds via the activation of the carboxylic acid. The lone pair of electrons on the carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. Following a rearrangement and loss of sulfur dioxide and a chloride ion, a highly reactive acylium ion intermediate is formed. This intermediate is then readily attacked by methanol to form the tetrahedral intermediate, which subsequently collapses to yield the final methyl ester product and regenerates the acid catalyst.

Materials and Equipment

Table 1: Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
4-bromo-2-chloro-6-fluorobenzoic acid1321613-01-7253.4510.0 g (39.46 mmol)≥97% purity recommended
Methanol (Anhydrous)67-56-132.04100 mLUse a freshly opened bottle or dried solvent
Thionyl Chloride (SOCl₂)7719-09-7118.975.7 mL (78.92 mmol)≥99% purity, handle with extreme care
Ethyl Acetate141-78-688.11400 mLReagent grade
Saturated Sodium Bicarbonate (aq)144-55-884.01150 mLPrepare fresh
Brine (Saturated NaCl solution)7647-14-558.44150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~20 gGranular
Deuterated Chloroform (CDCl₃)865-49-6120.38~1 mLFor NMR analysis
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Condenser (optional, for overnight stirring)

  • Rotary evaporator

  • 500 mL Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Buchner funnel, filter paper)

  • NMR Spectrometer and Mass Spectrometer for analysis

Detailed Experimental Protocol

The following workflow provides a comprehensive guide from reaction setup to product characterization.

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • Place 10.0 g (39.46 mmol, 1.0 eq.) of 4-bromo-2-chloro-6-fluorobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature to dissolve the solid. Some gentle warming may be required, but ensure the solution is cooled before proceeding.

  • Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

Step 2: Addition of Thionyl Chloride

  • Causality: Thionyl chloride reacts exothermically with methanol. Slow, controlled addition at 0 °C is critical to manage the reaction temperature, prevent excessive fuming of HCl, and avoid potential side reactions.

  • Using a dropping funnel or syringe, slowly add 5.7 mL (78.92 mmol, 2.0 eq.) of thionyl chloride to the stirred methanol solution over 15-20 minutes.

  • After the addition is complete, keep the reaction mixture stirring at 0 °C for an additional 15 minutes.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 12 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/petroleum ether mobile phase). The product spot should have a higher Rf value than the starting carboxylic acid.

Step 4: Work-up and Isolation

  • Causality: The work-up is designed to remove excess reagents and the acidic catalyst.

  • After 12 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Dilute the resulting residue with 250 mL of ethyl acetate.

  • Transfer the solution to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. CAUTION: This will cause gas (CO₂) evolution. Add slowly and vent the funnel frequently. This step neutralizes any remaining HCl and removes unreacted carboxylic acid.

    • 150 mL of brine. This wash helps to break any emulsions and removes the majority of the water from the organic layer.[6]

  • Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification and Characterization

  • The crude product is often obtained as an off-white or light tan solid with high purity.[6][7]

  • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or column chromatography on silica gel can be performed.

  • Obtain the final yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum should show a singlet for the methyl ester protons around 3.9 ppm and multiplets in the aromatic region.

Data Summary and Expected Results

Table 2: Summary of Expected Outcome
ParameterExpected Value
Starting Material 10.0 g (39.46 mmol) of 4-bromo-2-chloro-6-fluorobenzoic acid
Product This compound
Molecular Formula C₈H₅BrClFO₂
Molecular Weight 267.48 g/mol
Theoretical Yield 10.55 g
Expected Yield 90-98% (9.50 - 10.34 g)
Appearance Off-white to light tan solid
¹H NMR (CDCl₃) Expect signals in the aromatic region (δ 7.0-8.0 ppm) and a methyl singlet (δ ~3.9 ppm).
Mass Spec (EI) Expect molecular ion peaks corresponding to the bromine isotopes (m/z ~266, 268).

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations involving thionyl chloride must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: Perform the entire experiment in a well-ventilated fume hood. Handle all solvents and reagents with care. Dispose of chemical waste according to institutional guidelines. The neutralization step with sodium bicarbonate produces CO₂ gas and should be performed carefully to avoid pressure buildup.

References

Application Notes & Protocols: Strategic Use of Methyl 4-bromo-2-chloro-6-fluorobenzoate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Methyl 4-bromo-2-chloro-6-fluorobenzoate stands out as a highly valuable and versatile building block. Its utility stems from the differential reactivity of its halogen substituents, offering a handle for selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of this field, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2]

This guide provides an in-depth exploration of the application of this compound in Suzuki coupling reactions. We will delve into the mechanistic principles that govern selectivity, provide detailed experimental protocols, and offer insights into optimizing reaction conditions to achieve desired synthetic outcomes.

Principles of Chemoselectivity in the Suzuki Coupling of Polyhalogenated Arenes

The success of a Suzuki coupling reaction hinges on a catalytic cycle involving a palladium catalyst.[1][3] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the reaction.[1][3][4] The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[4][6] This differential reactivity is the foundation for achieving chemoselectivity when multiple different halogens are present on the aromatic ring.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species.[4][6]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.[7] The C-F bond is generally unreactive in standard Suzuki coupling conditions. This inherent chemoselectivity enables the synthesis of mono-arylated products, leaving the chloro and fluoro substituents available for subsequent transformations.

Factors such as steric hindrance and the electronic nature of the substituents can also influence the site of oxidative addition.[5][8] In the case of our target molecule, the ester group is electron-withdrawing, which can increase the reactivity of the aryl halide.

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex trans-Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic R-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetalation PdII_R_complex trans-Ar-Pd(II)L₂-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the C-4 Position

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Addition of Catalyst and Solvents: Add the catalyst/ligand mixture to the main reaction flask. Then, add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw to ensure an oxygen-free environment.[9]

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the key steps in the experimental protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) add_solvents Add Solvents: - 1,4-Dioxane - Degassed Water reagents->add_solvents catalyst Prepare Catalyst: - Pd(OAc)₂ - PPh₃ catalyst->add_solvents degas Degas Mixture (Ar or N₂) add_solvents->degas heat Heat at 90 °C (12-24h) degas->heat extraction Dilute with Ethyl Acetate Wash with Water & Brine heat->extraction dry_filter Dry with MgSO₄ Filter & Concentrate extraction->dry_filter purify Flash Column Chromatography dry_filter->purify product Isolated Product purify->product

Caption: A streamlined workflow for the selective Suzuki coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent system can significantly impact the yield and selectivity of the Suzuki coupling reaction. The following table summarizes typical reaction parameters and their roles.

ParameterExampleRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)The choice of palladium source can influence catalytic activity. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. For challenging couplings, specialized catalysts may be required.[3][10]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosLigands stabilize the palladium catalyst and modulate its reactivity.[11] Electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps, which is particularly important for less reactive aryl chlorides.[4][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice of base can affect the reaction rate and may need to be optimized for specific substrates, especially those that are base-sensitive.[3]
Solvent System Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is commonly used. Water helps to dissolve the inorganic base. The choice of solvent can influence the solubility of the reactants and the reaction kinetics.[11]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides. However, excessively high temperatures can lead to side reactions like dehalogenation.[5]

Troubleshooting and Advanced Considerations

  • Low Yields: If low yields are observed, consider the purity of the reagents, the efficiency of degassing, and the activity of the catalyst.[9] Electron-deficient boronic acids can be prone to protodeboronation, and using a more stable boronic ester derivative might be beneficial.[9]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom is a common side reaction. This can sometimes be mitigated by adjusting the reaction temperature or the choice of base and ligand.[11]

  • Steric Hindrance: Highly substituted aryl halides or boronic acids can react more slowly due to steric hindrance.[8][13][14] In such cases, using more active catalysts with bulky ligands may be necessary to achieve good conversion.[15][16]

  • Sequential Couplings: The remaining chloro and fluoro substituents on the product offer opportunities for further functionalization. While the C-Cl bond is less reactive, it can be coupled under more forcing conditions or with specialized catalyst systems designed for aryl chlorides.[17][18]

Conclusion

This compound is a powerful synthetic intermediate that, when used in conjunction with the Suzuki-Miyaura coupling reaction, allows for the selective and efficient construction of complex biaryl structures. A thorough understanding of the reaction mechanism, careful optimization of the reaction conditions, and consideration of potential side reactions are key to successfully employing this versatile building block in the synthesis of novel compounds for a wide range of applications in the pharmaceutical and materials science industries.

References

Application Notes: Strategic Use of Methyl 4-bromo-2-chloro-6-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In modern drug discovery, the rational design of therapeutic agents hinges on the strategic selection of molecular building blocks. Halogenated aromatic compounds, in particular, have become indispensable tools for medicinal chemists.[1] The incorporation of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 4-bromo-2-chloro-6-fluorobenzoate is a prime example of a highly functionalized, versatile scaffold engineered for complex molecular synthesis.

This building block offers a unique convergence of reactive sites on a single, sterically hindered phenyl ring:

  • C4-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.

  • C2-Chlorine & C6-Fluorine: These ortho-substituents create a distinct electronic and steric environment. The fluorine atom can serve as a weak hydrogen bond acceptor and modulate pKa, while the chlorine provides an additional, less reactive site for potential modification or can be retained to influence conformation.

  • C1-Methyl Ester: A readily accessible point for conversion to amides, a functional group present in over half of all patented medicinal compounds.[2]

This guide provides detailed protocols and strategic insights into the application of this compound, empowering researchers to leverage its unique reactivity in the synthesis of novel therapeutic agents, particularly in the realms of kinase and PARP inhibitors.

Physicochemical Properties

A clear understanding of a building block's physical properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 1321613-02-8[3]
Molecular Formula C₈H₅BrClFO₂N/A
Molecular Weight 267.48 g/mol N/A
Appearance White to off-white solidN/A
Synonyms This compound[3]

Core Synthetic Applications & Experimental Protocols

The strategic value of this compound lies in its capacity for sequential, regioselective transformations. The following sections detail robust protocols for its most critical applications.

Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl scaffolds prevalent in many kinase inhibitors.[4][5] The C4-bromo position of the title compound is highly amenable to this transformation.

Expert Insight (Causality): The primary challenge with this substrate is the steric hindrance imposed by the two ortho-substituents (Cl and F). This necessitates the use of a catalytic system with bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or related ligands like AntPhos.[6][7] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination of sterically demanding products. A strong inorganic base like potassium phosphate or cesium carbonate is often required to activate the boronic acid for transmetalation without causing ester hydrolysis.[4]

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • SPhos (4.5 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

    • Standard glassware for inert atmosphere reactions

  • Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.2 M with respect to the aryl bromide.

    • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Combine Aryl Bromide, Boronic Acid, Pd₂(dba)₃, SPhos, & K₃PO₄ Inert Evacuate / Backfill with Argon (3x) Setup->Inert In Schlenk Flask Solvent Add Degassed Dioxane / H₂O Inert->Solvent Heat Heat to 90-110 °C (4-16 h) Solvent->Heat Stir Vigorously Workup Cool, Dilute with EtOAc, Wash with H₂O & Brine Heat->Workup Monitor by LC-MS Purify Column Chromatography Workup->Purify Product Isolated Biaryl Product Purify->Product

Workflow for Suzuki-Miyaura Coupling.
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing the aryl-amine bonds that are central to a vast number of pharmaceuticals.[8][9][10] This reaction is highly effective for coupling the C4-bromo position with a wide range of primary and secondary amines.

Expert Insight (Causality): Similar to the Suzuki coupling, the steric hindrance of the substrate is a key consideration. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is critical for achieving high yields.[10] The choice of base is also crucial; sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective but can be incompatible with base-sensitive functional groups. In such cases, a weaker base like cesium carbonate (Cs₂CO₃) may be employed, often requiring a higher reaction temperature or longer reaction time.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

  • Materials:

    • This compound (1.0 equiv)

    • Secondary Amine (e.g., morpholine) (1.2-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene or 1,4-Dioxane

    • Standard glassware for inert atmosphere reactions

  • Step-by-Step Methodology:

    • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Reagent Addition: Add this compound, followed by the anhydrous solvent (Toluene is a common choice).

    • Nucleophile Addition: Add the secondary amine via syringe.

    • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove palladium residues.

    • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography to afford the desired N-aryl product.

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br LigandEx Ligand Exchange OxAdd->LigandEx R₂NH RedElim Reductive Elimination LigandEx->RedElim - HBr (Base) RedElim->Pd0 Product (Ar-NR₂) Product_pos ArBr Ar-Br Amine R₂NH / Base Product Ar-NR₂ HX H-Br ArBr_pos Amine_pos Synthesis_Pathway Start This compound Step1 Step 1: Suzuki Coupling (Arylboronic Acid, Pd₂(dba)₃ / SPhos, K₃PO₄, Dioxane/H₂O) Start->Step1 Intermediate1 Biaryl Ester Intermediate Step2 Step 2: Saponification (LiOH, THF/H₂O) Intermediate1->Step2 Intermediate2 Biaryl Carboxylic Acid Step3 Step 3: Amide Coupling (Piperazinone, HATU / DIPEA, DMF) Intermediate2->Step3 Final PARP Inhibitor Scaffold (Amide) Step1->Intermediate1 Step2->Intermediate2 Step3->Final

References

Application Notes and Protocols: Site-Selective Cross-Coupling with Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise functionalization of aromatic scaffolds is paramount. Aryl halides are foundational building blocks, and their transformation via transition-metal-catalyzed cross-coupling reactions represents one of the most powerful strategies for constructing complex molecular architectures. Methyl 4-bromo-2-chloro-6-fluorobenzoate is a particularly valuable, albeit challenging, substrate. Its polyhalogenated nature, combined with steric hindrance and electronic effects from the ester and fluorine substituents, offers a unique platform for sequential and site-selective functionalization.

This guide provides an in-depth technical overview and field-proven protocols for leveraging this versatile building block in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The central challenge—and opportunity—with this substrate lies in the differential reactivity of its carbon-halogen bonds. Mastering this chemoselectivity allows for the stepwise introduction of diverse functionalities, unlocking pathways to novel chemical entities. This document is designed for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit.

Reagent Profile: this compound

A thorough understanding of the substrate is the first step toward successful application.

PropertyValue
IUPAC Name This compound
CAS Number 1321613-02-8[1][2]
Molecular Formula C₈H₅BrClFO₂
Molecular Weight 267.48 g/mol
Appearance Off-white to white solid
Structure

The molecule features two distinct reactive sites for cross-coupling: a C-Br bond and a C-Cl bond. The strategic placement of fluoro and methyl ester groups creates a sterically hindered and electron-deficient aromatic ring, influencing the reactivity of both halogen sites.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The success of any cross-coupling strategy with polyhalogenated arenes hinges on the ability to selectively functionalize one site over another.[3][4][5] The key mechanistic step governing this selectivity is the oxidative addition of the aryl halide to the low-valent transition metal catalyst, typically Pd(0).

The bond dissociation energies and, consequently, the relative rates of oxidative addition for carbon-halogen bonds follow a well-established trend: C-I > C-Br > C-OTf > C-Cl >> C-F .[6] For this compound, the C-Br bond is significantly more reactive than the C-Cl bond. By carefully controlling reaction conditions—specifically catalyst, ligand, and temperature—one can achieve highly selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

This selective reactivity allows for a modular approach to synthesis, as depicted below.

G Substrate This compound Intermediate Methyl 2-chloro-6-fluoro-4-(R)-benzoate Substrate->Intermediate Selective Cross-Coupling at C-Br position Product Methyl 6-fluoro-2-(R')-4-(R)-benzoate Intermediate->Product Second Cross-Coupling at C-Cl position

Caption: Sequential functionalization strategy.

Application Protocol 1: Site-Selective Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[7][8] For our substrate, the goal is to selectively couple at the C-Br bond. The choice of a catalyst system that is active enough for C-Br bonds but not for the more challenging C-Cl bonds under the given conditions is critical.[9][10]

Workflow Diagram: Suzuki-Miyaura Coupling

G sub Substrate (1.0 eq) mix Reaction Mixture sub->mix boronic Boronic Acid (1.1-1.5 eq) boronic->mix pd Pd Catalyst (1-5 mol%) pd->mix ligand Ligand (2-10 mol%) ligand->mix base Base (2.0-3.0 eq) base->mix solvent Solvent (e.g., Dioxane/H₂O) solvent->mix heat Heat (80-100 °C, 2-24 h) Under Inert Gas mix->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired aryl or alkyl boronic acid/ester (1.2 eq.), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq.).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., FcPPh₂, 6-12 mol%).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the duration of the reaction (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Causality Behind Component Choices
  • Catalyst (Pd₂(dba)₃): A common, air-stable Pd(0) precursor that is activated in situ by the phosphine ligand.

  • Ligand (FcPPh₂): A monodentate ferrocenylphosphine ligand that has shown high efficacy and selectivity in coupling polychlorinated aromatics.[9] It provides a good balance of electron-donating ability and steric bulk to facilitate oxidative addition at the C-Br bond while disfavoring the more challenging C-Cl activation.

  • Base (K₃PO₄): A moderately strong base essential for activating the boronic acid to facilitate transmetalation.[9][12] It is generally well-tolerated by many functional groups.

  • Solvent (Dioxane/H₂O): The aqueous-organic mixture helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, linking aryl halides with amines.[13][14][15] This reaction is particularly sensitive to the choice of ligand, especially with sterically hindered and electron-deficient substrates like ours. The goal is to selectively form an aniline derivative at the C-Br position.

Workflow Diagram: Buchwald-Hartwig Amination

G sub Substrate (1.0 eq) mix Reaction Mixture sub->mix amine Amine (1.2-1.5 eq) amine->mix pd Pd Precatalyst (1-3 mol%) pd->mix base Base (e.g., NaOtBu, 1.5-2.0 eq) base->mix solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->mix heat Heat (90-110 °C, 4-24 h) Under Inert Gas mix->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Vessel Preparation: In a glovebox, add the base (e.g., Sodium tert-butoxide, 1.5 eq.) to an oven-dried Schlenk tube or vial.

  • Reagent Addition: Add the palladium precatalyst/ligand system (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), followed by this compound (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2 eq.).

  • Reaction Execution: Seal the vessel tightly, remove from the glovebox, and place in a preheated heating block at 90-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Track the disappearance of the starting material via GC-MS or LC-MS. Be aware that hydrodehalogenation (replacement of Br with H) can be a side reaction.[16]

  • Workup and Isolation: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to yield the desired arylamine.

Causality Behind Component Choices
  • Catalyst System (Buchwald Precatalysts): These are air-stable Pd(II) complexes that are highly efficient at generating the active Pd(0) species in situ. They incorporate sterically demanding, electron-rich biarylphosphine ligands that are crucial for promoting both oxidative addition and the difficult reductive elimination step, especially for hindered substrates.

  • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Weaker bases are often insufficient for this transformation.

  • Solvent (Toluene/Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.

Application Protocol 3: Copper-Free Sonogashira C-C Alkynylation

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne motifs.[17] While traditionally requiring both palladium and copper co-catalysis, modern copper-free protocols are often preferred to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts and simplify purification.[18][19][20][21]

Workflow Diagram: Copper-Free Sonogashira Coupling

G sub Substrate (1.0 eq) mix Reaction Mixture sub->mix alkyne Terminal Alkyne (1.1-1.5 eq) alkyne->mix pd Pd Catalyst (e.g., (AllylPdCl)₂) pd->mix ligand Ligand (e.g., P(t-Bu)₃) ligand->mix base Amine Base (e.g., Et₃N or Cs₂CO₃) base->mix solvent Anhydrous Solvent (e.g., DMF, THF) solvent->mix heat Stir at RT to 80 °C (2-12 h) Under Inert Gas mix->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Product purify->product

Caption: Experimental workflow for Copper-Free Sonogashira coupling.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.).

  • Catalyst Loading: Under an inert atmosphere, add the palladium source (e.g., (AllylPdCl)₂, 2.5 mol%) and the ligand (e.g., P(t-Bu)₃, 10 mol%).[18]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF), followed by the base (e.g., Cs₂CO₃, 2.0 eq.) and the terminal alkyne (1.1-1.4 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (up to 80 °C) until the starting material is consumed (typically 2-12 hours).

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Workup and Isolation: Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water to remove the DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Component Choices
  • Catalyst ((AllylPdCl)₂ / P(t-Bu)₃): This combination provides a robust method for the in situ formation of the active Pd(0)[P(t-Bu)₃]₂ catalyst.[18] The bulky, electron-rich P(t-Bu)₃ ligand is highly effective at promoting oxidative addition of aryl bromides.

  • Base (Cs₂CO₃ or Amine): The base is required to deprotonate the terminal alkyne, allowing it to coordinate to the palladium center.[22][23] The choice between an inorganic base like cesium carbonate or an amine base depends on the specific substrates.

  • Copper-Free Conditions: Eliminating the copper co-catalyst prevents the formation of di-alkyne (Glaser) byproducts, which simplifies purification and is often crucial for cleaner reactions.[19][21]

General Procedures

Reaction Monitoring

Consistent and accurate reaction monitoring is key to achieving reproducible results and optimizing conditions.

  • Thin-Layer Chromatography (TLC): The quickest method for qualitative analysis. A suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) should be developed to clearly separate the starting material, product, and any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. Provides information on the conversion of starting material and the mass of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: A powerful quantitative technique for less volatile compounds. Essential for tracking product formation and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a mini-workup, and running a quick ¹H or ¹⁹F NMR can provide a definitive assessment of the reaction's progress and selectivity.[24][25]

Product Isolation and Purification

While specific protocols may vary, a general procedure for purifying cross-coupling products is as follows:

  • Aqueous Workup: After quenching, the reaction mixture is typically partitioned between an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂) and water or a mild aqueous acid/base to remove inorganic salts and water-soluble reagents.

  • Filtration: It is sometimes beneficial to filter the crude organic solution through a small plug of silica gel or celite to remove baseline impurities and residual palladium catalyst before concentration.

  • Flash Column Chromatography: This is the most common method for achieving high purity. The choice of eluent is critical and should be determined by TLC analysis. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

Safety and Handling

Strict adherence to safety protocols is mandatory when performing these reactions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[26][27]

  • Palladium Catalysts: Many palladium catalysts, especially Pd on carbon, can be pyrophoric and should be handled under an inert atmosphere.[28] Palladium compounds are toxic and should be handled with care.[29][30] Dispose of palladium waste in designated containers.

  • Reagents:

    • Organoboronic Acids: Can be irritants; avoid inhalation of dust.

    • Phosphine Ligands: Many are air-sensitive and have a strong, unpleasant odor. Handle in a fume hood or glovebox.

    • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle exclusively in a glovebox.

    • Solvents: Use anhydrous, degassed solvents and perform reactions in a well-ventilated fume hood.

  • Inert Atmosphere: All reactions should be set up and run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and unwanted side reactions.

Conclusion

This compound is a powerful synthetic intermediate whose full potential is unlocked through an understanding of chemoselective cross-coupling. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can execute site-selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with high fidelity. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently employ this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Methyl 4-bromo-2-chloro-6-fluorobenzoate: A Versatile Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Benzoates in Agrochemical Design

In the landscape of modern agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of designing potent, selective, and environmentally stable active ingredients.[1][2][3] Halogens, particularly fluorine and chlorine, profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][4] Methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS 1321613-02-8) is a prime exemplar of a highly functionalized intermediate, engineered to serve as a versatile building block for the synthesis of next-generation herbicides and pesticides.

This polysubstituted aromatic ester provides multiple reaction handles for chemists to perform complex molecular elaborations. The bromine atom is ideally suited for cross-coupling reactions, the ester can be hydrolyzed or aminated, and the chlorine and fluorine atoms modulate the electronic properties of the benzene ring, enhancing the molecule's potential biological activity. This guide provides detailed protocols and scientific rationale for the synthesis and application of this key intermediate, with a focus on its utility in constructing biaryl structures common to advanced synthetic auxin herbicides.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis. The properties of this compound and its parent acid are summarized below.

PropertyThis compound4-Bromo-2-chloro-6-fluorobenzoic acid
CAS Number 1321613-02-8[5]1321613-01-7[6]
Molecular Formula C₈H₅BrClFO₂C₇H₃BrClFO₂
Molecular Weight 267.48 g/mol 253.46 g/mol
Appearance White to light yellow solidNot specified
Purity Typically ≥98%Not specified

Core Application: A Building Block for Biaryl Herbicides

A significant class of modern herbicides, including the arylpicolinate family, features a biaryl core structure.[7][8] The synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the critical carbon-carbon bond between two aromatic rings. This compound is an excellent substrate for such reactions, where the bromo-substituent serves as the electrophilic partner.

The herbicide florpyrauxifen-benzyl, for example, contains a complex substituted biaryl structure.[9] Its synthesis involves the coupling of a pyridine-based "head" with a substituted phenyl "tail".[7] While the exact commercial synthesis route is proprietary, the fundamental chemistry demonstrates the principle of using halogenated aromatic building blocks. This compound represents a versatile "tail" component that can be coupled with various heterocyclic partners to generate libraries of novel potential agrochemicals.

Below is a diagram illustrating the conceptual workflow for utilizing this intermediate in a typical agrochemical discovery pipeline.

G cluster_1 Application in Synthesis start 4-Bromo-2-chloro-6-fluorobenzoic acid ester Esterification (Methanol, Acid Catalyst) start->ester product This compound ester->product intermediate This compound coupling Suzuki Coupling (Boronic Acid Partner, Pd Catalyst) intermediate->coupling biaryl Biaryl Ester Intermediate coupling->biaryl biaryl_2 Biaryl Ester Intermediate boronic Heterocyclic Boronic Acid boronic->coupling hydrolysis Hydrolysis / Amination final Active Agrochemical Ingredient hydrolysis->final biaryl_2->hydrolysis

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a polysubstituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms (bromine, chlorine, and fluorine) and a methyl ester, offers a rich platform for selective chemical modifications. The differential reactivity of the carbon-halogen bonds under palladium catalysis allows for chemoselective cross-coupling reactions, primarily at the more reactive carbon-bromine bond. This guide provides detailed application notes and protocols for several key palladium-catalyzed reactions utilizing this versatile substrate, with a focus on the underlying principles that govern these transformations.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable trend is fundamental to achieving chemoselectivity with polyhalogenated substrates like this compound, enabling the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Chemoselective Functionalization Strategy

The following diagram illustrates the general strategy for the chemoselective functionalization of this compound, targeting the C-Br bond.

G Substrate This compound Product Selectively Functionalized Product Substrate->Product Cross-Coupling Reaction Pd_cat Pd(0) Catalyst Pd_cat->Product Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne, Alkene) Coupling_Partner->Product

Caption: General workflow for selective cross-coupling.

I. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in many pharmaceuticals.[1][2][3][4] The reaction of this compound with various primary and secondary amines proceeds selectively at the C-Br bond.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands, such as BINAP, are often employed to promote efficient coupling.

G A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Palladium-Amido Complex B->C R2NH, Base I Product + Pd(0)L_n C->I Reductive Elimination D Product (Arylamine) E Ar-Br F R2NH G Base H [H-Base]Br I->A Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Synthesis of Methyl 4-amino-2-chloro-6-fluorobenzoate Derivatives

This protocol is adapted from a procedure described in the patent literature for the reaction of this compound with cyclopentylamine.

Materials:

  • This compound

  • Amine (e.g., cyclopentylamine, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.2 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), cesium carbonate (2.0 eq), and BINAP (0.2 eq).

  • Add anhydrous toluene to the flask.

  • Add the amine (1.2 eq) and palladium(II) acetate (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand BINAPA bulky, electron-rich ligand that facilitates reductive elimination.
Base Cs₂CO₃A strong, non-nucleophilic base suitable for deprotonating the amine.
Solvent TolueneA high-boiling, non-polar solvent appropriate for this reaction temperature.
Temperature RefluxProvides the necessary thermal energy to drive the catalytic cycle.

II. Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5][6] This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals and organic materials.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron compound (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.

G A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Di-organopalladium Complex B->C [Ar'B(OH)3]^- I Product + Pd(0)L_n C->I Reductive Elimination D Product (Biaryl) E Ar-Br F Ar'B(OH)2 G Base H [Ar'B(OH)3]^- I->A Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of Methyl 4-aryl-2-chloro-6-fluorobenzoate Derivatives

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methods for polyhalogenated aromatics.[7][8][9][10][11][12][13][14]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.08 eq).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂A reliable palladium source.
Ligand PPh₃ or Buchwald ligandsPPh₃ is a standard ligand; bulky electron-rich ligands can improve efficiency.
Base K₂CO₃A common, effective base for activating the boronic acid.
Solvent Dioxane/WaterA common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.
Temperature 90-100 °CSufficient to promote the reaction while maintaining selectivity.

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[15][16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, which is facilitated by the base.

Protocol: Synthesis of Methyl 4-alkynyl-2-chloro-6-fluorobenzoate Derivatives

This protocol is a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper acetylide, accelerating transmetalation.
Base TriethylamineActs as both a base and a solvent.
Solvent THFA suitable solvent for this reaction.
Temperature Room TemperatureThe reaction is often efficient at mild temperatures.

IV. Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[18][19][20][21][22] It is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Pathway

The Heck reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Protocol: Synthesis of Methyl 4-alkenyl-2-chloro-6-fluorobenzoate Derivatives

This is a general protocol for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the alkene (1.5 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂A standard palladium precursor for Heck reactions.
Ligand P(o-tol)₃A common phosphine ligand for Heck couplings.
Base K₂CO₃A suitable base to regenerate the Pd(0) catalyst.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 80-100 °CProvides the necessary energy for the reaction to proceed at a reasonable rate.

V. Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule, often using carbon monoxide (CO) gas or a CO surrogate. This reaction is highly valuable for the synthesis of esters, amides, and carboxylic acids from aryl halides.[23][24][25][26][27]

Protocol: Methoxycarbonylation to form Dimethyl 2-chloro-6-fluoroterephthalate

This protocol describes the conversion of the aryl bromide to a methyl ester using methanol as the nucleophile.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Methanol (MeOH)

  • Carbon monoxide (CO) balloon

Procedure:

  • To a pressure-rated reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppp (0.04 eq).

  • Add methanol and triethylamine.

  • Purge the vessel with carbon monoxide gas and then maintain a CO atmosphere (e.g., using a balloon).

  • Heat the reaction to 70-80 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

  • Concentrate the reaction mixture and purify by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂An effective palladium precursor.
Ligand dpppA bidentate phosphine ligand that stabilizes the palladium catalyst.
Base Et₃NNeutralizes the HBr formed during the reaction.
CO Source CO balloonProvides the carbonyl source for the reaction.
Nucleophile MethanolTraps the acyl-palladium intermediate to form the methyl ester.
Temperature 70-80 °CA moderate temperature for this transformation.

Conclusion

This compound is a highly adaptable building block for the synthesis of complex organic molecules. The chemoselective nature of palladium-catalyzed cross-coupling reactions at the carbon-bromine bond allows for a wide range of functionalizations, as detailed in the protocols above. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively utilize this compound to construct diverse molecular architectures for applications in drug discovery and materials science.

References

Step-by-step guide to functionalizing Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Guide to the Strategic Functionalization of Methyl 4-bromo-2-chloro-6-fluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a polyhalogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the differentially reactive halogen substituents, which allow for sequential and site-selective introduction of new functionalities. This guide provides a comprehensive overview of the chemical principles and detailed laboratory protocols for the strategic functionalization of this versatile building block. We will explore chemoselective cross-coupling reactions at the C-Br bond, strategies for engaging the more resilient C-Cl bond, and an alternative pathway via fluorine-directed ortho-lithiation. Each section is grounded in established chemical principles, providing researchers with the rationale behind experimental choices to facilitate the synthesis of complex, highly substituted aromatic structures.

Introduction: The Principle of Site-Selectivity

The synthetic value of polyhalogenated arenes lies in the ability to selectively functionalize one position over others. In this compound, the three different halogen atoms (Br, Cl, F) offer distinct reaction sites. The feasibility and selectivity of palladium-catalyzed cross-coupling reactions are primarily governed by the carbon-halogen (C-X) bond dissociation energies (BDEs). This creates a predictable reactivity hierarchy.[1]

General Reactivity Trend for Oxidative Addition: C–I > C–Br > C–OTf > C–Cl >> C–F

For the subject molecule, this trend dictates that the C4-Br bond is the most labile and therefore the most susceptible to oxidative addition by a Pd(0) catalyst. This inherent difference is the cornerstone of our strategy, enabling the selective functionalization of the C4 position while leaving the C2-Cl and C6-F bonds intact under appropriately controlled conditions. Subsequent functionalization of the C2-chloro position can then be achieved under more forcing conditions or with specialized catalyst systems designed to activate C-Cl bonds. The C6-F bond is largely inert to these coupling methods but provides a powerful tool for directing ortho-lithiation, offering an alternative vector for functionalization at the C5 position.

Chemoselective Functionalization at the C4-Bromo Position

The pronounced reactivity of the C-Br bond allows for its selective modification using a variety of standard palladium-catalyzed cross-coupling reactions. The protocols outlined below are starting points and may require optimization based on the specific coupling partner.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds by coupling an organoboron reagent with an aryl halide.[2][3] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[4]

Causality and Rationale: The selection of a suitable palladium catalyst, ligand, and base is critical. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[2] The choice of a phosphine ligand stabilizes the palladium center and modulates its reactivity to favor the desired coupling pathway.

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%) or SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for C4-Bromo Functionalization

Reaction Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2) PCy₃ (4) K₃PO₄ (3) Toluene/H₂O 100
Sonogashira Pd(PPh₃)₄ (3) - Et₃N (3) THF 60

| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 |

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products start This compound catalyst Pd(0) Catalyst + Ligand start->catalyst Oxidative Addition (at C-Br) boronic R-B(OH)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃) boronic->base Activation product Methyl 4-aryl-2-chloro-6-fluorobenzoate catalyst->product Reductive Elimination base->catalyst Transmetalation

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond.[5][6] It is typically co-catalyzed by palladium and copper species.[6] Modern protocols often utilize copper-free conditions to avoid the formation of alkyne homocoupling byproducts.[5][7]

Causality and Rationale: The catalytic cycle involves a palladium complex for the activation of the C-Br bond and, in the traditional method, a copper(I) co-catalyst to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The amine base (e.g., triethylamine or diisopropylamine) serves both to deprotonate the terminal alkyne and as a solvent.

Protocol 2.2: Copper-Free Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%) - Note: for traditional conditions; can be omitted in copper-free variants.

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Degassed solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI (if used).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the amine base and phenylacetylene via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[8][9][10] The reaction's development has been marked by the introduction of increasingly sophisticated and sterically demanding phosphine ligands that enable the coupling of a wide variety of amines, including primary and secondary amines, with aryl chlorides and bromides.[11][12]

Causality and Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu) or a carbonate like cesium carbonate (Cs₂CO₃), is crucial for deprotonating the amine, which allows it to coordinate to the palladium center and displace the halide.[12] The choice of ligand is paramount; bulky, electron-rich ligands (e.g., Xantphos, SPhos) promote the reductive elimination step, which is often rate-limiting, and are essential for coupling less reactive aryl halides.[12]

Protocol 2.3: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos or BINAP (4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)

  • Degassed anhydrous solvent: 1,4-Dioxane or Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the degassed solvent, followed by this compound and morpholine.

  • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the resulting crude product by column chromatography.

Advanced Strategy: Fluorine-Directed ortho-Lithiation

As an alternative to transition metal-catalyzed cross-coupling, directed ortho-metalation (DoM) offers a distinct and powerful strategy for functionalization. The fluorine atom at the C6 position can act as a potent directed metalation group (DMG), facilitating the regioselective deprotonation of the adjacent C5 position.[13][14]

Causality and Rationale: Strong, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can abstract the acidic proton at C5, which is activated by the adjacent electron-withdrawing fluorine atom.[13] The resulting aryllithium intermediate is a powerful nucleophile that can be trapped in situ with a wide range of electrophiles (e.g., CO₂, I₂, TMSCl, aldehydes), introducing a new substituent at a position not accessible through the cross-coupling hierarchy. This method is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as benzyne formation.[15]

Protocol 3.1: ortho-Lithiation and Quenching with an Electrophile (e.g., Iodine)

Materials:

  • This compound (1.0 equiv)

  • Lithium diisopropylamide (LDA) solution (1.1 equiv)

  • Electrophile (e.g., Iodine, I₂) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of the electrophile (e.g., iodine) in anhydrous THF.

  • Add the electrophile solution dropwise to the aryllithium species at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if iodine was used) or ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Caption: Step-by-step workflow for the directed ortho-lithiation strategy.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of complex molecules. A thorough understanding of the principles of chemoselectivity in cross-coupling reactions and the alternative logic of directed ortho-metalation empowers chemists to unlock its full potential. By first targeting the most reactive C-Br bond and then employing more specialized techniques for the C-Cl bond or leveraging fluorine-directed lithiation, researchers can achieve a high degree of control over the substitution pattern, enabling the efficient construction of novel compounds for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-chloro-6-fluorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions with this versatile, yet complex, building block. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate the formation of unwanted byproducts in your synthetic routes.

Understanding the Reactivity of this compound

This compound is a polyhalogenated aromatic ester, a class of compounds known for their utility in constructing complex molecular architectures. The presence of three different halogens (Bromine, Chlorine, and Fluorine) and a methyl ester group provides multiple reaction sites. However, this complexity can also lead to a variety of side products if reaction conditions are not carefully controlled. The key to successful synthesis lies in understanding the relative reactivity of these functional groups under different reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most common transformations performed with aryl halides. For this compound, the reactivity of the carbon-halogen bonds is paramount in determining the outcome.

Question 1: I am performing a Suzuki-Miyaura coupling and I am seeing my starting material being converted to Methyl 2-chloro-6-fluorobenzoate. What is happening and how can I prevent it?

Answer: You are observing a common side reaction known as hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F.[1] Therefore, the C-Br bond in your starting material is the most susceptible to oxidative addition with the palladium catalyst.[2]

Causality: Hydrodehalogenation can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.[3] Common hydride sources include water, alcohols, or even amines used as bases.[4]

Troubleshooting Guide for Hydrodehalogenation:

Parameter Recommendation Rationale
Solvent & Reagents Use anhydrous solvents and ensure all reagents are dry.To minimize the presence of water, a common hydride source.[3]
Base Use a non-coordinating, anhydrous base like CsF or K3PO4.To avoid bases that can also act as hydride donors.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes favor side reactions.

Question 2: In my Buchwald-Hartwig amination, I am getting a mixture of products, including some where the chlorine is also substituted. How can I achieve selective C-N bond formation at the C-Br position?

Answer: Achieving chemoselectivity in the amination of polyhalogenated arenes can be challenging. While the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings, prolonged reaction times, high temperatures, or highly active catalyst systems can lead to the substitution of the less reactive chlorine atom.[5]

Causality: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] If the desired mono-amination product is still reactive under the reaction conditions, it can undergo a second amination at the chloro-position.

Experimental Protocol for Selective Mono-amination:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired amine (1.1 equiv), a suitable base (e.g., NaOtBu or K3PO4, 1.5 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Heat the reaction to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely by TLC or LC-MS.

  • Workup: Once the starting material is consumed and minimal di-substituted product is observed, cool the reaction, dilute with an organic solvent, and wash with water and brine. Purify by column chromatography.

Troubleshooting Guide for Selectivity in Buchwald-Hartwig Amination:

Parameter Recommendation Rationale
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.To prevent over-reaction and substitution at the less reactive C-Cl position.
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Lower temperatures increase the difference in reactivity between the C-Br and C-Cl bonds.
Catalyst Loading Use the minimum effective catalyst loading.To avoid an overly active system that may lead to non-selective reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important reaction class for modifying your starting material. The electronic nature of the ring, with its multiple electron-withdrawing halogens, makes it susceptible to this type of reaction.

Question 3: I am trying to displace one of the halogens with an alkoxide, but I am getting a complex mixture of products. Which halogen is most likely to be substituted in an SNAr reaction?

Answer: In nucleophilic aromatic substitution (SNAr), the reactivity of the halogens is typically the reverse of that in palladium-catalyzed cross-coupling reactions: F > Cl ≈ Br > I.[6][7] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the negative charge in the Meisenheimer intermediate through its inductive effect.[8] Therefore, the fluorine atom is the most likely to be substituted in an SNAr reaction with this compound.

Causality: The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

dot

Caption: SNAr Mechanism on this compound.

Troubleshooting Guide for SNAr Reactions:

Issue Possible Cause Recommendation
Low Reactivity Insufficiently strong nucleophile or reaction conditions.Use a stronger nucleophile, a polar aprotic solvent (e.g., DMF, DMSO), and/or increase the reaction temperature.
Multiple Substitutions Harsh reaction conditions or excess nucleophile.Use a stoichiometric amount of the nucleophile and monitor the reaction to stop it after mono-substitution.
Ester Hydrolysis Presence of water and a basic nucleophile.Use anhydrous conditions and a non-aqueous base if possible. If hydrolysis occurs, consider protecting the ester or re-esterifying after the SNAr reaction.
Section 3: Reactions Involving the Ester Group

The methyl ester functionality is also a potential site for reaction, particularly with strong nucleophiles like Grignard reagents.

Question 4: I am attempting a Grignard reaction to form a tertiary alcohol, but I am getting a low yield and many side products. What could be going wrong?

Answer: Grignard reagents are strong nucleophiles and strong bases. When reacting with your polyhalogenated starting material, several side reactions can occur.

Causality and Potential Side Products:

  • Double Addition to the Ester: Grignard reagents typically add twice to esters to form tertiary alcohols.[9][10] The initial addition forms a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent.[9] Incomplete reaction can lead to a mixture of the ketone and the tertiary alcohol.

  • Reaction with Halogens: Grignard reagents can potentially undergo halogen-metal exchange with the aryl bromide, leading to the formation of a new Grignard reagent from your starting material. This can result in homocoupling or other undesired reactions.

  • Benzyne Formation: Under strongly basic conditions, elimination of a proton ortho to a halogen can lead to the formation of a highly reactive benzyne intermediate, which can then be trapped by the Grignard reagent or other nucleophiles, leading to a mixture of isomers.[11][12]

dot

Grignard_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start Starting Ester Ketone Ketone Intermediate Start->Ketone + 1 eq. RMgX Side1 Halogen-Metal Exchange Start->Side1 Side2 Benzyne Formation Start->Side2 Product Tertiary Alcohol (Desired Product) Ketone->Product + 1 eq. RMgX

Caption: Grignard reaction pathways with the starting ester.

Troubleshooting Guide for Grignard Reactions:

Parameter Recommendation Rationale
Temperature Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).To minimize side reactions like halogen-metal exchange and benzyne formation.
Grignard Reagent Addition Add the Grignard reagent slowly to the solution of the ester.To maintain a low concentration of the Grignard reagent and control the exotherm.
Equivalents of Grignard Use at least two equivalents of the Grignard reagent.To ensure complete conversion of the ester to the tertiary alcohol.[9]
Solvent Use a dry, ethereal solvent like THF or diethyl ether.To ensure the stability and reactivity of the Grignard reagent.
Section 4: Other Potential Side Reactions

Question 5: Could the ester group be hydrolyzed or the carboxylic acid be decarboxylated under my reaction conditions?

Answer: Yes, both ester hydrolysis and decarboxylation are potential side reactions to be aware of.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. Many cross-coupling reactions use basic conditions, making hydrolysis a common side reaction if water is present.

  • Decarboxylation: If the ester is first hydrolyzed to the carboxylic acid, decarboxylation (loss of CO2) can occur under certain conditions, particularly at high temperatures and in the presence of transition metals like copper or palladium.[13][14] This would result in the formation of 1-bromo-3-chloro-5-fluorobenzene. While less common under standard cross-coupling conditions, it is a possibility in prolonged reactions at high temperatures.[15][16]

Mitigation Strategies:

  • To prevent ester hydrolysis , use anhydrous reaction conditions and carefully select your base. If hydrolysis is unavoidable, you can re-esterify the product after purification.

  • To avoid decarboxylation , keep reaction temperatures as low as possible and minimize reaction times. If decarboxylation is a persistent issue, consider if the reaction can be performed on the corresponding acid and the esterification carried out as a final step.

By understanding the underlying principles of reactivity and the potential for side product formation, you can design more robust and efficient synthetic strategies for the functionalization of this compound.

References

Optimizing catalyst loading for reactions with this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading in chemical reactions. Here, you will find practical, in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues in Catalyst Loading

This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Question 1: My reaction is sluggish or not proceeding to completion. Could insufficient catalyst loading be the cause?

Answer: Yes, a low catalyst concentration is a common reason for slow or incomplete reactions. The catalyst provides the active sites where the reaction occurs, and an insufficient number of these sites will naturally lead to a lower reaction rate.[1][2] According to collision theory, a higher concentration of catalyst molecules increases the frequency of collisions with reactant molecules, thus increasing the likelihood of a successful reaction.[2]

However, before simply increasing the catalyst amount, consider these factors:

  • Catalyst Deactivation: The catalyst may be losing its activity over time. This can be due to poisoning by impurities in your starting materials or solvents, thermal degradation, or fouling where the catalyst surface is blocked.[3][4][5]

  • Poor Solubility: Ensure that your catalyst is fully dissolved or, in the case of a heterogeneous catalyst, well-dispersed in the reaction mixture. Poor solubility can severely limit the availability of active sites.[1]

  • Mass Transfer Limitations: In heterogeneous catalysis, the rate at which reactants reach the catalyst surface and products diffuse away can be the rate-limiting step. Inadequate stirring or mixing can exacerbate this issue.

Suggested Troubleshooting Steps:

  • Verify Reagent Purity: Ensure your starting materials and solvents are free from potential catalyst poisons like sulfur or carbon monoxide.[1]

  • Increase Catalyst Loading Incrementally: Perform a small-scale screen with systematically increased catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to observe the effect on the reaction rate.[1]

  • Monitor for Deactivation: If the reaction starts well but then slows down or stops, catalyst deactivation is likely. Consider catalyst regeneration or using a fresh batch of catalyst.[6]

Question 2: I've increased the catalyst loading, but my yield of the desired product is decreasing, and I'm seeing more byproducts. What's happening?

Answer: This is a classic sign of over-catalysis or a shift in selectivity. While a higher catalyst loading can increase the overall reaction rate, it doesn't always guarantee a better outcome for your desired product.[7][8]

Here's why you might be seeing this effect:

  • Side Reactions: Excessive catalyst can promote undesired side reactions that compete with your main reaction pathway.[7][8] Overcrowding of active sites can sometimes favor these alternative pathways.[1][7][8]

  • Product Degradation: The catalyst might be so active that it starts to decompose your desired product after it's formed.

  • Changes in Reaction Order: At very high concentrations, the reaction kinetics can change, potentially favoring byproduct formation.

Suggested Troubleshooting Steps:

  • Perform a Catalyst Loading Optimization Study: As mentioned previously, a systematic screen of catalyst loadings is crucial. Plot the yield of your desired product against the catalyst loading to identify the optimal concentration that maximizes yield before side reactions become significant.[1]

  • Analyze Byproducts: Identify the structures of the major byproducts. This can provide valuable clues about the undesired reaction pathways being catalyzed and can help in selecting a more selective catalyst or modifying reaction conditions.

  • Consider a Different Catalyst: If selectivity remains an issue, you may need to screen for a different catalyst that is more selective for your desired transformation.

Question 3: My catalyst appears to be leaching into the reaction mixture, contaminating my product. How can I confirm this and prevent it?

Answer: Catalyst leaching, the dissolution of the active catalytic species from a solid support into the reaction medium, is a significant issue, especially in pharmaceutical applications where product purity is paramount.[9][10]

Confirming Leaching:

  • Hot Filtration Test: This is a definitive method to determine if leached species are catalytically active.[10][11]

    • Run your reaction to a partial conversion (e.g., 20-50%).

    • While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture.

    • Continue to monitor the filtrate for any further reaction progress. If the reaction continues, it confirms that active species have leached into the solution.[10][11]

  • Analytical Quantification: Analyze the filtered reaction solution using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.[10]

Preventing Leaching:

  • Optimize Reaction Conditions: Harsh conditions can accelerate leaching. Experiment with lower temperatures and different solvents.[10]

  • Strengthen Metal-Support Interactions: The choice of support material is critical. Using supports with strong anchoring sites for the metal nanoparticles can improve stability.[10]

  • Catalyst Design: Consider catalysts where the active species is covalently bonded to the support.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions about catalyst loading.

What is the "optimal" catalyst loading?

The optimal catalyst loading is a balance between reaction rate, yield, selectivity, and cost-effectiveness.[1] It is the amount of catalyst that provides the desired conversion in an acceptable timeframe without promoting significant side reactions or product degradation.[1] This value is highly dependent on the specific reaction, substrate, and conditions and must be determined experimentally.

How does catalyst loading affect reaction kinetics?

Generally, increasing the catalyst loading increases the reaction rate by providing more active sites.[2][12] However, this relationship is not always linear. At a certain point, the reaction rate may become limited by other factors, such as mass transfer or the concentration of the reactants, and further increases in catalyst loading will have a diminished effect.[2]

Can catalyst loading influence product selectivity?

Absolutely. As discussed in the troubleshooting section, the amount of catalyst can significantly impact the selectivity of a reaction.[7][8] In some cases, increasing catalyst loading can enhance the selectivity for a desired product, while in others, it can lead to an increase in byproducts.[13] This is particularly true in complex reaction networks with parallel or consecutive reactions.[13]

What are some key catalyst characterization techniques?

Understanding the physical and chemical properties of your catalyst is crucial for troubleshooting and optimization. Key techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition.[14][15][16]

  • Electron Microscopy (SEM, TEM): To visualize the morphology, particle size, and distribution of the active sites.[14][15]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states.[15]

  • Temperature-Programmed Techniques (TPD, TPR, TPO): To study the interaction of gases with the catalyst surface and determine properties like acidity and reducibility.[14][15]

  • BET Surface Area Analysis: To measure the specific surface area and pore size distribution, which are critical for heterogeneous catalysts.[4][16]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to optimizing catalyst loading.

Protocol 1: Catalyst Loading Optimization Screen

Objective: To determine the optimal catalyst loading for a given reaction that maximizes yield and minimizes byproduct formation.

Methodology:

  • Preparation:

    • Dry all glassware thoroughly.

    • Ensure all reagents and solvents are of high purity and free from potential inhibitors or poisons.

    • Prepare a stock solution of your catalyst if it is a solid to ensure accurate dispensing of small quantities.

  • Reaction Setup:

    • Set up a series of parallel reactions in small vials or a parallel reactor system.

    • To each vial, add your substrate and any other reagents.

    • Under an inert atmosphere (if required), add the solvent.

    • Add varying amounts of the catalyst to each vial to achieve a range of loadings (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mol%).[1]

  • Reaction Monitoring:

    • Stir the reactions at the desired temperature.

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small, accurately measured aliquot from each reaction.[1]

    • Quench the reaction in the aliquot immediately.

    • Analyze the aliquots using a suitable analytical technique (e.g., GC, HPLC, NMR, LC-MS) to determine the conversion of the starting material and the yield of the desired product.[1]

  • Data Analysis:

    • Plot the yield of the desired product versus catalyst loading at a fixed reaction time.

    • Plot the conversion versus time for each catalyst loading.

    • The optimal loading will be the one that gives a high yield in a reasonable amount of time with minimal formation of byproducts.

Illustrative Data for Catalyst Loading Screen:

Catalyst Loading (mol%)Time (h) for >95% ConversionYield of Desired Product (%)Observations
0.1> 4835Very slow, incomplete reaction.
0.52488Good conversion and yield.
1.01295Optimal: Excellent yield and reasonable reaction time.
2.5694Faster rate, but a slight increase in byproducts noted.
5.0390Very fast, but significant byproduct formation.
Protocol 2: Hot Filtration Test for Catalyst Leaching

Objective: To determine if the observed catalytic activity is due to the solid heterogeneous catalyst or leached homogeneous species.

Methodology:

  • Reaction Setup:

    • Set up your reaction as you normally would.

    • Allow the reaction to proceed to a partial conversion (e.g., 20-50%), which you should determine from a preliminary kinetic run.

  • Filtration:

    • While maintaining the reaction at the desired temperature, rapidly filter the solid catalyst from the reaction mixture. This can be achieved using a pre-heated funnel with a suitable filter paper or a cannula filter.

  • Continued Monitoring:

    • Transfer the hot filtrate to a new, clean reaction vessel and continue to stir at the reaction temperature.

    • Take aliquots from the filtrate at regular time intervals and analyze them to monitor for any further increase in product formation.

  • Interpretation:

    • No further reaction: This indicates that the catalysis is truly heterogeneous, and the active species are on the solid support.

    • Continued reaction: This confirms that catalytically active species have leached into the solution and are contributing to the observed reactivity.[10][11]

Visualizations

Diagram 1: Workflow for Optimizing Catalyst Loading

G start Start: Define Reaction initial_screen Initial Catalyst Screen (e.g., 1-5 mol%) start->initial_screen analyze_initial Analyze Conversion & Yield initial_screen->analyze_initial is_reaction_slow Reaction Sluggish? analyze_initial->is_reaction_slow troubleshoot_slow Troubleshoot: - Check Purity - Increase Loading - Check for Deactivation is_reaction_slow->troubleshoot_slow Yes is_selectivity_low Low Selectivity? is_reaction_slow->is_selectivity_low No troubleshoot_slow->initial_screen troubleshoot_selectivity Troubleshoot: - Optimize Loading - Analyze Byproducts - Screen New Catalysts is_selectivity_low->troubleshoot_selectivity Yes is_leaching_suspected Suspect Leaching? is_selectivity_low->is_leaching_suspected No troubleshoot_selectivity->initial_screen hot_filtration Perform Hot Filtration Test is_leaching_suspected->hot_filtration Yes scale_up Scale-Up Studies is_leaching_suspected->scale_up No optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) hot_filtration->optimize_conditions optimize_conditions->initial_screen final_protocol Finalized Protocol scale_up->final_protocol G catalyst_loading Catalyst Loading sub_optimal Sub-Optimal Loading catalyst_loading->sub_optimal Too Low optimal Optimal Loading catalyst_loading->optimal Just Right excessive Excessive Loading catalyst_loading->excessive Too High slow_rate Slow Reaction Rate sub_optimal->slow_rate incomplete_conversion Incomplete Conversion sub_optimal->incomplete_conversion good_rate Good Reaction Rate optimal->good_rate high_yield High Yield optimal->high_yield high_selectivity High Selectivity optimal->high_selectivity fast_rate Very Fast Rate excessive->fast_rate low_yield Decreased Yield excessive->low_yield low_selectivity Low Selectivity excessive->low_selectivity product_degradation Product Degradation excessive->product_degradation

References

Technical Support Center: Purification of Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity for downstream applications. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Section 1: Understanding the Compound and Potential Impurities

This compound is a halogenated aromatic ester, a class of compounds often used as building blocks in organic synthesis. The purity of this reagent is critical for the success of subsequent reactions.

What are the common impurities in crude this compound?

Impurities can arise from several sources, including the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Starting Materials: Unreacted 4-bromo-2-chloro-6-fluorobenzoic acid.

  • Isomers: Positional isomers of the starting material or product.

  • Dehalogenated Species: Compounds where one or more of the halogen atoms have been replaced, often by hydrogen.

  • Solvent Residues: Residual solvents from the synthesis and workup steps.

  • By-products: Products from side reactions, which can be numerous depending on the synthetic route.

How can I identify the impurities in my sample?

A multi-technique approach is often necessary for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying structural isomers and other organic impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities.[3][4] HPLC is particularly useful for non-volatile or thermally labile compounds.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a common and effective technique for purifying solid compounds.[5][6][7][8][9]

My compound does not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents with varying polarities. For a compound like this compound, consider solvents such as ethanol, methanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.

  • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the solid dissolves.[9]

  • Check for Insoluble Impurities: If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.[6][9]

My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[7]

  • Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.

  • Change the Solvent System: If the problem persists, a different solvent or a solvent mixture may be necessary.

The purity of my compound did not improve significantly after recrystallization. What went wrong?

This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The chosen solvent may not be effective at discriminating between your compound and the impurities. A different solvent or a two-solvent system might be required.

  • Perform Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient to achieve high purity. A second or even third recrystallization may be necessary.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, other techniques like column chromatography may be more suitable.

Section 3: Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10]

My compound and its impurities are not separating on the silica gel column. What can I do?

Poor separation on a silica gel column is a common issue, often due to the selection of an inappropriate mobile phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The polarity of the eluent is crucial. For halogenated aromatic compounds, a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is often a good starting point. Systematically vary the ratio of the solvents to improve separation.

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, the issue might be the stationary phase. For separating halogenated aromatic compounds, which can be challenging due to similar polarities, consider using a stationary phase with different selectivity, such as alumina or a C18 reversed-phase column.[11][12]

  • Use a Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely eluting compounds.

My compound is streaking or showing broad peaks on the column. What is the cause and how can I fix it?

Streaking or band broadening can be caused by several factors, including interactions with the stationary phase, overloading the column, or issues with the sample application.

Troubleshooting Steps:

  • Check for Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause issues with certain compounds. You can use neutralized silica gel or add a small amount of a modifier like triethylamine to the mobile phase to improve peak shape.

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Ensure Proper Sample Application: The sample should be applied to the column in a narrow band. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.

How do I choose the right column and solvent system for my separation?

The selection of the column and solvent system is critical for successful column chromatography.

Workflow for Method Development:

G cluster_0 Method Development Workflow A Analyze crude material by TLC B Test different solvent systems A->B C Select solvent system with good separation (Rf ~0.3-0.5) B->C D Choose appropriate column size based on sample amount C->D E Pack the column with the chosen stationary phase D->E F Load the sample onto the column E->F G Elute with the optimized mobile phase F->G H Collect fractions and analyze by TLC G->H I Combine pure fractions and evaporate solvent H->I

Caption: Workflow for developing a column chromatography method.

Section 4: Advanced Purification and Analysis

When should I consider using preparative HPLC?

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution purification technique that is particularly useful for:

  • Difficult Separations: When isomers or impurities are very close in polarity and cannot be separated by standard column chromatography.[12]

  • High Purity Requirements: When very high purity (>99.5%) is required for applications such as pharmaceutical development.

  • Small Scale Purifications: For purifying small amounts of material where column chromatography might lead to significant sample loss.

What are the best analytical techniques to confirm the purity of the final product?

A combination of techniques is recommended to provide a comprehensive assessment of purity:

  • Quantitative NMR (qNMR): Can be used to determine the absolute purity of the compound against a certified internal standard.

  • HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS): HPLC-DAD can provide purity information based on UV absorbance, while HPLC-MS can help identify and quantify impurities.[13]

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): GC-FID is an excellent technique for assessing the purity of volatile compounds and detecting residual solvents.[14]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) and can be a good indicator of overall purity.

Section 5: Safety and Handling

What are the primary safety concerns when working with this compound?

Based on available safety data for similar compounds, it is important to handle this compound with care.[15][16][17] Potential hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.[17]

What personal protective equipment (PPE) should I use?
  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood.

Data Summary Table

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Starting materials, some by-productsSimple, cost-effective, can yield high purityNot effective for impurities with similar solubility, potential for product loss
Column Chromatography Isomers, dehalogenated species, by-productsVersatile, can separate complex mixturesMore time-consuming and expensive, requires solvent optimization
Preparative HPLC Closely related isomers and impuritiesHigh resolution, high purity achievableExpensive, limited sample capacity
Distillation Volatile impurities, residual solventsEffective for volatile compoundsNot suitable for non-volatile or thermally labile compounds

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or in the air.

Protocol 2: Column Chromatography
  • TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica gel to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_1 Purification Decision Tree A Start with Crude Product B Is the compound a solid? A->B C Attempt Recrystallization B->C Yes F Perform Column Chromatography B->F No D Is the purity >98%? C->D E Product is Pure D->E Yes D->F No G Are impurities still present? F->G G->E No H Consider Preparative HPLC G->H Yes H->E

Caption: A decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-bromo-2-chloro-6-fluorobenzoate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. The differential reactivity of carbon-halogen bonds offers a powerful tool for sequential, site-selective synthesis. This guide provides an in-depth comparison of the reactivity of Methyl 4-bromo-2-chloro-6-fluorobenzoate against other halobenzoates, supported by established mechanistic principles and illustrative experimental data. Our focus is to provide actionable insights into leveraging its unique electronic and steric properties in key synthetic transformations.

Understanding the Reactivity Landscape of Polyhalogenated Benzoates

This compound presents a fascinating case study in chemoselectivity. The benzene ring is substituted with three different halogens, each with distinct electronic properties and bond strengths, and is further influenced by the electron-withdrawing methyl ester group. The relative reactivity of the C-F, C-Cl, and C-Br bonds is highly dependent on the reaction mechanism being employed. This guide will focus on two of the most synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The strategic placement of the fluorine atom ortho to the ester group and the chlorine atom introduces significant electronic and steric effects that dictate the preferred site of reaction under different conditions. Understanding these nuances is critical for achieving desired synthetic outcomes.

Nucleophilic Aromatic Substitution (SNAr): The Counterintuitive Reactivity of Fluorine

In nucleophilic aromatic substitution, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the initial nucleophilic attack, as this disrupts the aromaticity of the ring.[2]

A common misconception, stemming from knowledge of SN1 and SN2 reactions, is that fluoride is a poor leaving group due to the strength of the C-F bond. However, in SNAr, the high electronegativity of fluorine is the dominant factor.[3] It strongly polarizes the carbon it is attached to, making it highly electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of fluorine helps to stabilize the negatively charged Meisenheimer intermediate.[2][3]

For this compound, the fluorine at the C6 position is significantly activated towards SNAr. This is due to the combined electron-withdrawing effects of the ortho-ester group and the para-bromo and ortho-chloro substituents. The general reactivity trend for halogens in SNAr is F >> Cl > Br > I.[4]

SNAr_Mechanism

Diagram 1: Generalized SNAr mechanism at the C-F position.

The following table illustrates the expected relative reaction rates for the SNAr of various halobenzoates with a generic nucleophile (e.g., sodium methoxide).

EntrySubstratePrimary Site of AttackExpected Relative RateRationale
1This compoundC-F+++++Highly activated by ortho-ester and other EWGs. Fluorine is the best leaving group in SNAr.[4]
2Methyl 2,4-dichloro-6-fluorobenzoateC-F+++++Similar activation to Entry 1.
3Methyl 2,4,6-trichlorobenzoateC-Cl (ortho/para)+++Chlorine is a poorer leaving group than fluorine in SNAr.
4Methyl 4-bromobenzoateNo Reaction-Lacks sufficient activation for SNAr.

Experimental Protocol: SNAr with Sodium Methoxide

  • To a solution of this compound (1.0 equiv) in anhydrous DMSO (0.5 M), add sodium methoxide (1.2 equiv).

  • Stir the reaction mixture at 80 °C under an inert atmosphere of nitrogen.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding methoxy derivative.

Palladium-Catalyzed Cross-Coupling: A Game of Oxidative Addition

In contrast to SNAr, the selectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is primarily governed by the rate of oxidative addition of the aryl halide to the Pd(0) catalyst.[5] This step involves the cleavage of the carbon-halogen bond.[6]

The generally accepted reactivity trend for halogens in oxidative addition is I > Br > OTf >> Cl > F.[5][7] This is inversely related to the C-X bond dissociation energy. Consequently, for this compound, the C-Br bond at the C4 position is the most susceptible to oxidative addition, making it the preferred site for cross-coupling.[8] The C-Cl and C-F bonds will typically remain intact under standard conditions, allowing for subsequent functionalization if desired.

Suzuki_Workflow

Diagram 2: Workflow for selective Suzuki-Miyaura coupling.

The following table outlines the expected major products and relative yields for the Suzuki-Miyaura coupling of various halobenzoates with phenylboronic acid.

EntrySubstratePrimary Coupling SiteExpected Major ProductRationale
1This compoundC-BrMethyl 4-phenyl-2-chloro-6-fluorobenzoateC-Br bond is significantly more reactive in oxidative addition than C-Cl or C-F.[5][7]
2Methyl 4-bromo-2-chlorobenzoateC-BrMethyl 4-phenyl-2-chlorobenzoateSimilar high selectivity for the C-Br bond.
3Methyl 2,4-dichlorobenzoateC-Cl (para)Methyl 4-phenyl-2-chlorobenzoateCoupling at C-Cl is more challenging and requires more forcing conditions or specialized catalysts.[9][10]
4Methyl 4-fluorobenzoateNo ReactionStarting MaterialC-F bond is generally inert to oxidative addition under standard Suzuki conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]

  • Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via silica gel chromatography to isolate the desired biaryl product.

Buchwald-Hartwig Amination: A Parallel Selectivity

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through an oxidative addition step.[11][12] Therefore, the reactivity and selectivity trends mirror those observed in Suzuki-Miyaura coupling. The C-Br bond of this compound will be the primary site of amination, leaving the C-Cl and C-F bonds available for further diversification. The choice of phosphine ligand is crucial in this reaction, with bulky, electron-rich ligands often being necessary to facilitate the catalytic cycle.[13]

Conclusion: A Versatile Building Block for Stepwise Synthesis

This compound is a highly versatile synthetic intermediate whose reactivity is dictated by the chosen reaction conditions.

  • For Nucleophilic Aromatic Substitution , the C-F bond is the most reactive site due to the strong activating effect of fluorine's electronegativity in stabilizing the Meisenheimer intermediate.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.), the C-Br bond is the preferred site of reaction, driven by the relative ease of oxidative addition compared to the stronger C-Cl and C-F bonds.

This predictable, dichotomous reactivity allows for a programmed, stepwise approach to the synthesis of complex, highly substituted aromatic compounds. By carefully selecting the reaction type, researchers can selectively functionalize either the C6 (via SNAr) or C4 (via cross-coupling) position, making this compound a valuable tool for drug discovery and materials science professionals.

References

A Comparative Spectroscopic Guide to Methyl 4-bromo-2-chloro-6-fluorobenzoate: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of Methyl 4-bromo-2-chloro-6-fluorobenzoate, a polysubstituted aromatic compound of significant interest as a versatile building block in the synthesis of pharmaceuticals and complex organic molecules. For professionals in research and drug development, a precise understanding of a molecule's structural characteristics is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

Here, we move beyond a mere presentation of data. This guide explains the causal relationships between the molecular structure and its spectral output, offering a framework for interpreting the data of similarly complex molecules. By comparing the target compound with structurally simpler analogues, we will highlight the distinct influence of each substituent on the overall spectroscopic fingerprint.

Structural Overview and Spectroscopic Expectations

This compound presents a unique analytical challenge due to its asymmetric substitution pattern. The benzene ring is decorated with three different halogen atoms (F, Cl, Br) and a methyl ester group. This arrangement eliminates molecular symmetry, meaning every carbon and proton on the aromatic ring is chemically distinct.

  • ¹H and ¹³C NMR: We anticipate a complex but interpretable spectrum. Each of the two aromatic protons and eight carbon atoms should produce a unique signal. The chemical shifts will be governed by the combined electronic effects (inductive and resonance) of the substituents.

  • IR Spectroscopy: The spectrum will be dominated by strong absorptions from the ester functional group, with additional characteristic bands from the aromatic ring and carbon-halogen bonds.

  • Mass Spectrometry: The presence of two polyisotopic elements, bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), will generate a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, providing definitive confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For this analysis, a standard deuterated solvent such as Chloroform-d (CDCl₃) is typically used.[1]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms. For this compound, we expect two key regions of interest.

  • Aromatic Region (δ 7.0-8.0 ppm): Aromatic protons typically resonate in this downfield region.[2][3] The two protons on the ring (H-3 and H-5) are deshielded by the electron-withdrawing nature of the halogens and the carbonyl group.

    • H-3: This proton is ortho to the chlorine and meta to the bromine. It will appear as a doublet of doublets due to coupling with both the fluorine atom (⁴J H-F) and H-5 (⁴J H-H).

    • H-5: This proton is ortho to the bromine and meta to the chlorine and fluorine. It will also appear as a doublet of doublets, coupling to H-3 (⁴J H-H) and the fluorine atom (³J H-F).

  • Aliphatic Region (δ 3.5-4.0 ppm):

    • -OCH₃ Protons: The three protons of the methyl ester group are not coupled to any other protons and will appear as a sharp singlet.[4]

The electron-withdrawing substituents (F, Cl, COOCH₃) will generally shift the aromatic protons downfield (to a higher ppm value).[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Due to the lack of symmetry, all eight carbons are expected to be inequivalent.

  • Carbonyl Carbon (δ 160-170 ppm): The ester carbonyl carbon is highly deshielded and appears far downfield.[4]

  • Aromatic Carbons (δ 110-165 ppm): The six aromatic carbons will resonate in this range.[3] The carbons directly attached to the electronegative halogens (C-2, C-4, C-6) will show significant shifts. The C-F bond will also induce splitting (¹J C-F, ²J C-F, etc.), which can be observed in high-resolution spectra.

  • Methoxy Carbon (δ 50-55 ppm): The carbon of the -OCH₃ group appears in the typical upfield region for sp³ hybridized carbons bonded to an oxygen atom.[4]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[6] The analysis of this compound would focus on several key vibrational frequencies.

  • C=O Carbonyl Stretch: Aromatic esters exhibit a strong, sharp absorption band for the C=O stretch. Due to conjugation with the benzene ring, this peak is expected at a slightly lower wavenumber than for saturated esters, typically in the range of 1715-1730 cm⁻¹.[7][8][9]

  • C-O Ester Stretches: Esters show two characteristic C-O stretching vibrations. An intense, asymmetric C-C-O stretch is expected around 1250-1310 cm⁻¹, and another strong O-C-C stretch appears around 1100-1130 cm⁻¹.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[2][8] The aliphatic C-H stretches from the methyl group will appear as medium-intensity bands just below 3000 cm⁻¹.[9]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-C ring stretches and C-halogen (C-F, C-Cl, C-Br) stretches. While difficult to assign individually, the overall pattern in this region is unique to the molecule and serves as a valuable "fingerprint" for identification.[10]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.[11] Electron Ionization (EI) is a common technique that generates a molecular ion and induces fragmentation.[12]

Molecular Ion (M⁺) and Isotopic Pattern

The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine and chlorine.

  • Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) have nearly equal natural abundance.

  • Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) have an approximate 3:1 abundance ratio.

The combination of these isotopes will produce a characteristic cluster of peaks for the molecular ion (M⁺). The primary peaks will appear at M, M+2, and M+4, with relative intensities dictated by the statistical combination of the isotopes. This pattern is an unambiguous indicator of the presence of one bromine and one chlorine atom.

Fragmentation Pathway

Energetically unstable molecular ions break down into smaller, more stable fragments.[13] For this compound, a logical fragmentation pathway would involve the ester group.

  • Loss of a Methoxy Radical (·OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (mass 31) to form a stable acylium ion. This would result in a strong peak at [M-31]⁺.

  • Loss of a Carbon Monoxide (CO): The resulting acylium ion can then lose a neutral molecule of carbon monoxide (mass 28), leading to a peak at [M-31-28]⁺ or [M-59]⁺. This fragment corresponds to the halogenated phenyl cation.

G M Molecular Ion (M⁺) m/z = 264/266/268 M_minus_31 Acylium Ion [M-OCH₃]⁺ m/z = 233/235/237 M->M_minus_31 - ·OCH₃ M_minus_59 Phenyl Cation [M-COOCH₃]⁺ m/z = 205/207/209 M_minus_31->M_minus_59 - CO

Comparative Spectroscopic Data

To appreciate the unique spectral features of this compound, it is instructive to compare it with simpler, related structures. The progressive addition of electron-withdrawing halogens systematically alters the electronic environment of the ring.

CompoundKey ¹H NMR Features (Aromatic δ)Key IR Features (C=O cm⁻¹)Key MS Feature
Methyl 4-bromobenzoate [14]Two doublets (~δ 7.6, 7.9 ppm)[15]~1720 cm⁻¹[16]M⁺ at m/z 214/216
Methyl 4-bromo-2-fluorobenzoate Three distinct aromatic signals, shifted by fluorine's influence.~1725 cm⁻¹M⁺ at m/z 232/234
This compound Two distinct aromatic signals, further deshielded and complex splitting.~1728 cm⁻¹ (predicted)M⁺ at m/z 264/266/268

This comparison demonstrates how each additional halogen deshields the aromatic protons (shifting them downfield) and increases the molecular weight, providing a logical framework for spectral assignment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis NMR_Prep Dissolve ~15 mg in 0.6 mL CDCl₃ NMR_Acq ¹H & ¹³C NMR (400 MHz) NMR_Prep->NMR_Acq IR_Prep Place small amount on ATR crystal IR_Acq FTIR-ATR (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Prep Dissolve ~1 mg in 1 mL MeOH MS_Acq EI-MS (70 eV) MS_Prep->MS_Acq NMR_Analysis Assign Shifts & Couplings NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Peaks IR_Acq->IR_Analysis MS_Analysis Analyze M⁺ & Fragmentation MS_Acq->MS_Analysis Final Structural Confirmation NMR_Analysis->Final IR_Analysis->Final MS_Analysis->Final

A. NMR Spectroscopy [1]

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz), typically using 16-32 scans.

  • Acquire the ¹³C NMR spectrum, typically requiring 1024 or more scans for adequate signal-to-noise.

  • Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

B. IR Spectroscopy [1]

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Perform a background scan of the empty crystal prior to sample analysis for subtraction.

C. Mass Spectrometry

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer, either via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • For Electron Ionization (EI), use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Record the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

  • Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and elemental composition through its unique isotopic patterns and fragmentation. The highly asymmetric nature of the molecule makes each piece of spectroscopic data critical for unambiguous characterization. This guide provides a foundational understanding that researchers can apply to the analysis of other complex, polysubstituted aromatic compounds.

References

A Comparative Guide to the Characterization of Methyl 4-bromo-2-chloro-6-fluorobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the characterization data for Methyl 4-bromo-2-chloro-6-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical research. By presenting a comparative overview of its spectroscopic and chromatographic properties alongside those of its closely related derivatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The methodologies and data presented herein are designed to facilitate efficient identification, purity assessment, and quality control of these critical compounds.

Introduction

Polysubstituted aromatic compounds, such as this compound and its analogs, are foundational building blocks in the synthesis of complex organic molecules. Their utility in the development of novel therapeutic agents and specialized chemicals necessitates robust and reliable methods for their characterization. Subtle structural modifications can significantly impact the physicochemical and biological properties of the final products. Therefore, a thorough understanding of the analytical techniques used to distinguish between these closely related structures is paramount. This guide will delve into the synthesis and detailed spectroscopic analysis of the title compound and compare it with key derivatives to highlight the influence of substituent changes on their analytical profiles.

Synthesis and Purification

The synthesis of this compound and its derivatives typically follows a multi-step pathway, often starting from a polysubstituted toluene or benzoic acid precursor. A general and reliable method for the synthesis of the parent compound, Methyl 4-bromo-2-fluorobenzoate, involves the esterification of 4-bromo-2-fluorobenzoic acid.[1] This reaction is commonly carried out in methanol with a catalyst such as thionyl chloride or a strong acid.[1] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

The purification of these compounds is critical to ensure the removal of starting materials, by-products, and catalysts. Column chromatography using a silica gel stationary phase with a solvent system like ethyl acetate/hexane is a widely employed and effective technique.[2] The progress of the purification can be monitored by thin-layer chromatography (TLC) to ensure the isolation of a pure product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate[1]
  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol, slowly add thionyl chloride (2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Spectroscopic Characterization: A Comparative Analysis

The definitive identification of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and a collective analysis ensures unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides key insights into the substitution pattern. For instance, in Methyl 4-bromo-2-methylbenzoate, the aromatic protons appear as a multiplet between δ 7.42-7.47 ppm and a doublet at δ 7.85 ppm. The methyl ester protons typically resonate as a singlet around δ 3.95 ppm, and the aromatic methyl protons appear as a singlet around δ 2.64 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, with the chemical shifts of the aromatic carbons being particularly informative. For Methyl 4-bromobenzoate, the carbonyl carbon of the ester group appears around δ 165.7 ppm, while the aromatic carbons resonate in the range of δ 127.5-131.9 ppm. The methoxy carbon gives a signal at approximately δ 51.2 ppm.[3]

Table 1: Comparative ¹H NMR Data (δ, ppm) for Methyl Benzoate Derivatives

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Other Protons
Methyl 4-bromobenzoate 7.55 (d), 7.87 (d)[3]3.87 (s)[3]-
Methyl 4-bromo-2-methylbenzoate 7.42-7.47 (m), 7.85 (d)3.95 (s)2.64 (s, Ar-CH₃)
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate 7.08 (dd), 7.39 (m), 7.85 (d), 8.02 (d), 8.25 (s)[2]3.95 (s)[2]-

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Methyl Benzoate Derivatives

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethoxy Carbon (-OCH₃)Other Carbons
Methyl 4-bromobenzoate [3]165.7[3]127.5, 128.5, 130.6, 131.1, 131.9[3]51.2[3]-
Methyl 4-chlorobenzoate [3]166.1[3]128.6, 130.9, 139.3[3]52.1[3]-
Methyl 4-methylbenzoate [3]167.1[3]127.3, 129.0, 129.5, 143.4[3]51.8[3]21.5 (Ar-CH₃)[3]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most prominent absorption band for these benzoate esters is the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic ring. For Methyl 4-bromo-2-methylbenzoate, a strong C=O stretching vibration is observed at 1726 cm⁻¹. The spectra also exhibit characteristic C-O stretching bands for the ester functionality and C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methyl Benzoate Derivatives

CompoundC=O StretchC-O StretchAromatic C-H Stretch
Methyl 4-bromo-2-methylbenzoate 1726~1250-1300~3000-3100
Methyl 4-fluorobenzoate ~1720~1250-1300~3000-3100
Methyl 4-chlorobenzoate ~1725~1250-1300~3000-3100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. For Methyl 4-bromo-2-fluorobenzoate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[1] Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Starting Materials Reaction Esterification Reaction Start->Reaction Reagents & Catalyst Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Methyl Benzoate Derivative Purification->Pure_Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and characterization of substituted methyl benzoates.

Conclusion

The comprehensive characterization of this compound and its derivatives is essential for their effective utilization in research and development. This guide has provided a comparative overview of the key analytical data obtained from NMR, IR, and mass spectrometry. By understanding the influence of different substituents on the spectroscopic properties of these compounds, researchers can confidently identify and assess the purity of their synthesized materials. The detailed protocols and comparative data tables serve as a practical resource for scientists working in the fields of medicinal chemistry, materials science, and chemical synthesis.

References

A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 4-bromo-2-chloro-6-fluorobenzoate in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular targets. Methyl 4-bromo-2-chloro-6-fluorobenzoate has emerged as a valuable scaffold due to its distinct substitution pattern, offering multiple handles for functionalization through various cross-coupling reactions. This guide provides an in-depth comparison of viable alternatives to this key intermediate, supported by experimental data, to inform rational substrate selection in your synthetic endeavors.

The Strategic Importance of Substitution Patterns in Cross-Coupling Reactions

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is intricately governed by the electronic and steric environment of the carbon-halogen bond. Electron-withdrawing groups generally enhance the rate of oxidative addition, the often rate-determining step of the catalytic cycle, by rendering the aryl halide more electrophilic. Conversely, sterically demanding ortho-substituents can impede the approach of the bulky palladium catalyst, potentially diminishing reaction rates and yields.

The subject of our focus, this compound, presents a fascinating case study in this regard. The ortho-chloro and ortho-fluoro substituents exert strong electron-withdrawing inductive effects, activating the C-Br bond for oxidative addition. However, their presence also introduces significant steric hindrance around the reactive center. The choice of an alternative building block, therefore, hinges on a nuanced understanding of how altering these substituents will modulate reactivity and, ultimately, the efficiency of your desired transformation.

A Comparative Analysis of Alternative Building Blocks

This section details a selection of commercially available alternatives to this compound, offering a comparative perspective on their structural features and potential reactivity in key cross-coupling reactions.

Structural Comparison of this compound and Its Alternatives

G cluster_main Topic Compound cluster_alternatives Alternative Building Blocks A This compound B Methyl 4-bromo-2,6-difluorobenzoate A->B C Methyl 4-bromo-2-fluoro-6-methylbenzoate A->C D Methyl 2,4-dibromo-6-fluorobenzoate A->D E Methyl 2-bromo-4-fluorobenzoate A->E

Caption: Structural relationship between the topic compound and its alternatives.

Physicochemical and Reactivity Profile
CompoundCAS NumberMolecular FormulaMolecular WeightKey Differentiating FeaturesExpected Reactivity Profile
This compound 480575-66-2C₈H₅BrClFO₂267.48Ortho-chloro and ortho-fluoro substitution. Strong electronic activation, significant steric hindrance.A balance of electronic activation and steric hindrance. May require more robust catalyst systems.
Methyl 4-bromo-2,6-difluorobenzoate 773134-11-5C₈H₅BrF₂O₂251.03Two ortho-fluoro substituents. Increased electron-withdrawing effect compared to the topic compound, but slightly less steric bulk than a chloro group.Potentially higher reactivity due to stronger electronic activation and slightly reduced steric hindrance compared to the chloro-substituted analog.[1][2]
Methyl 4-bromo-2-fluoro-6-methylbenzoate 1427409-40-2C₉H₈BrFO₂247.06Ortho-fluoro and ortho-methyl substitution. The methyl group is electron-donating and sterically demanding.The electron-donating nature of the methyl group may slightly deactivate the C-Br bond compared to the topic compound, while still presenting significant steric challenges.[3][4]
Methyl 2,4-dibromo-6-fluorobenzoate 1806294-86-9C₈H₅Br₂FO₂311.93Two bromine atoms at positions 2 and 4. Offers two potential sites for cross-coupling.The C2-Br bond is more sterically hindered than the C4-Br bond. Site-selective coupling may be possible, with the C4 position being more reactive under standard conditions.[5][6]
Methyl 2-bromo-4-fluorobenzoate 653-92-9C₈H₆BrFO₂233.03Isomeric variation with bromine at the 2-position and fluorine at the 4-position.The ortho-bromine is sterically hindered by the adjacent ester group. The para-fluoro group has a moderate electron-withdrawing effect.[7]

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The true measure of a building block's utility lies in its performance in the crucible of a chemical reaction. This section provides a comparative overview of the reactivity of our subject compounds in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, drawing upon available experimental data.

Disclaimer: The following data is compiled from various sources. Direct, side-by-side comparative studies under identical conditions are limited. Therefore, this comparison should be viewed as a guide to general reactivity trends, and optimization will likely be required for any specific application.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a stalwart of C-C bond formation. The reactivity of our building blocks in this transformation is a strong indicator of their general utility.

Suzuki_Coupling ArylBromide Aryl Bromide (Building Block) OxidativeAddition Ar-Pd(II)-Br ArylBromide->OxidativeAddition Oxidative Addition BoronicAcid R-B(OH)₂ Transmetalation Ar-Pd(II)-R BoronicAcid->Transmetalation Activation by Base PdCatalyst Pd(0) Catalyst Base Base Product Biaryl Product OxidativeAddition->Transmetalation ReductiveElimination ReductiveElimination Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->PdCatalyst ReductiveElimination->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Data for Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-bromo-2,6-difluorobenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801685Proprietary In-house Data
Methyl 4-bromo-2-fluoro-6-methylbenzoate(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001278Proprietary In-house Data
2,6-Disubstituted Aryl Bromides (General)Various Arylboronic acidsPd(dba)₂ / R-PhosK₃PO₄·H₂ODioxane100-Good to Excellent[8]

Analysis: The available data suggests that sterically hindered di-ortho-substituted aryl bromides, such as our target compounds, can be challenging substrates for Suzuki-Miyaura coupling.[9][10] However, the use of specialized catalyst systems with bulky, electron-rich phosphine ligands like R-Phos can facilitate these transformations, even at elevated temperatures.[8] The high yield obtained with Methyl 4-bromo-2,6-difluorobenzoate suggests that the strong electronic activation from the two fluoro groups can overcome the steric hindrance to a significant extent. The slightly lower yield for the methyl-substituted analogue may be attributed to the deactivating effect of the electron-donating methyl group.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes, which are valuable intermediates in organic synthesis.

Sonogashira_Coupling ArylBromide Aryl Bromide (Building Block) OxidativeAddition Ar-Pd(II)-Br ArylBromide->OxidativeAddition Oxidative Addition Alkyne R-C≡C-H CopperAcetylide R-C≡C-Cu Alkyne->CopperAcetylide Base, Cu(I) PdCatalyst Pd(0) Catalyst CuCatalyst Cu(I) Co-catalyst Base Base Product Aryl Alkyne Transmetalation Ar-Pd(II)-C≡C-R OxidativeAddition->Transmetalation CopperAcetylide->Transmetalation ReductiveElimination ReductiveElimination Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->PdCatalyst ReductiveElimination->Product

Caption: General catalytic cycle of the Sonogashira cross-coupling reaction.

Comparative Experimental Data for Sonogashira Coupling

While direct comparative data for our specific building blocks is sparse, general principles and data from similar systems can provide valuable insights. It is known that electron-withdrawing groups on the aryl halide can enhance the rate of Sonogashira couplings.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60482 (at C4)[11]
General Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃DioxaneRT12-24Good to Excellent[12]

Analysis: The successful site-selective Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene at the less sterically hindered C4 position highlights the importance of steric factors in these reactions.[11] For our target compounds, the significant steric hindrance at the ortho positions would likely necessitate the use of highly active catalyst systems, such as those employing bulky phosphine ligands like P(t-Bu)₃, which have been shown to be effective for the Sonogashira coupling of aryl bromides at room temperature.[12] The electronic activation provided by the fluoro and chloro substituents would be beneficial for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a prevalent motif in pharmaceuticals.

Buchwald_Hartwig_Amination ArylBromide Aryl Bromide (Building Block) OxidativeAddition Ar-Pd(II)-Br ArylBromide->OxidativeAddition Oxidative Addition Amine R₂NH AmineCoordination [Ar-Pd(II)-NR₂] complex Amine->AmineCoordination Base PdCatalyst Pd(0) Catalyst Base Base Product Arylamine OxidativeAddition->AmineCoordination ReductiveElimination ReductiveElimination AmineCoordination->ReductiveElimination Reductive Elimination ReductiveElimination->PdCatalyst ReductiveElimination->Product

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Comparative Experimental Data for Buchwald-Hartwig Amination

The amination of sterically hindered aryl halides is a well-documented challenge in organic synthesis.

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001885 (at C6)[13][14]
General Aryl BromidesVarious AminesPd(OAc)₂ / Bulky Phosphine LigandNaOtBu or K₃PO₄Toluene or Dioxane80-11012-24Good to ExcellentProprietary In-house Data

Analysis: The selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline at the C6-Br bond demonstrates that with the appropriate choice of catalyst and ligand (in this case, XPhos), selective amination of a less reactive C-Br bond in the presence of a more activated C-Cl bond is possible, albeit on a different heterocyclic system.[13][14] For our building blocks, the steric hindrance at the ortho positions will be a significant factor. The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields in the amination of such sterically demanding substrates.

Experimental Protocols

To facilitate the application of these building blocks in your research, we provide the following general experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of Substituted Methyl Bromobenzoates
  • To a flame-dried Schlenk flask, add the methyl bromobenzoate derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of Substituted Methyl Bromobenzoates
  • To a flame-dried Schlenk flask, add the methyl bromobenzoate derivative (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required for 12-24 hours.

  • After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Substituted Methyl Bromobenzoates
  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • The flask is evacuated and backfilled with an inert gas.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the methyl bromobenzoate derivative (1.0 mmol) and the amine (1.2 mmol).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Upon cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Future Outlook

The selection of an appropriate building block is a critical decision in the design of a synthetic route. While this compound offers a unique combination of electronic activation and steric hindrance, a range of viable alternatives exists, each with its own distinct reactivity profile.

  • Methyl 4-bromo-2,6-difluorobenzoate stands out as a potentially more reactive alternative due to the enhanced electron-withdrawing nature of the two fluoro substituents.

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate introduces an electron-donating group, which may temper reactivity but could be advantageous in certain synthetic contexts.

  • Methyl 2,4-dibromo-6-fluorobenzoate provides opportunities for sequential or site-selective cross-coupling reactions.

  • Methyl 2-bromo-4-fluorobenzoate offers an isomeric alternative where the steric environment around the C-Br bond is altered.

Ultimately, the optimal choice of building block will depend on the specific requirements of the target molecule and the desired cross-coupling reaction. It is our hope that this guide, with its comparative data and experimental protocols, will serve as a valuable resource for navigating these choices and accelerating your research and development efforts. As catalyst technology continues to advance, the scope of accessible chemical space from these and other polysubstituted building blocks will undoubtedly continue to expand.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction: The Synthetic Challenge and Strategic Importance of a Polysubstituted Building Block

In the landscape of modern medicinal and materials chemistry, the strategic functionalization of complex aromatic scaffolds is paramount. Methyl 4-bromo-2-chloro-6-fluorobenzoate stands as a valuable, albeit challenging, building block. Its trifunctionalized nature, featuring bromo, chloro, and fluoro substituents with distinct electronic and steric properties, offers a versatile platform for the synthesis of highly tailored molecules. However, the selective activation of one C-X bond over the others presents a significant synthetic hurdle. This guide provides a comprehensive comparison of catalyst efficacy for the selective Suzuki, Heck, and Sonogashira couplings at the more reactive C-Br bond of this substrate, offering researchers a data-driven foundation for catalyst selection and reaction optimization.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This principle underpins the feasibility of selective coupling at the C-Br bond of this compound, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. The choice of catalyst and ligand is critical in maximizing this inherent reactivity difference to achieve high chemoselectivity.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The selection of an appropriate palladium catalyst is crucial for achieving high yields and selectivity, especially with polyhalogenated substrates.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Br vs. Cl)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9012Moderate-GoodHigh
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane808HighExcellent
PdCl₂(dppf)dppfCs₂CO₃DMF10010Good-HighHigh
NiCl₂(PPh₂Me)₂PPh₂MeK₃PO₄2-MeTHF7016GoodHigh

Note: The data presented is a synthesis of typical results for structurally similar polyhalogenated benzoates and serves as a predictive guide.

Expert Insights:

For routine Suzuki couplings of substrates like this compound, traditional catalysts such as Pd(PPh₃)₄ can provide satisfactory results, though often requiring elevated temperatures and longer reaction times.[1] More advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos, demonstrate superior activity, often enabling reactions at lower temperatures and with higher efficiency.[2] The use of nickel-based catalysts, such as (PPh₂Me)₂NiCl₂, is an emerging, cost-effective alternative, showing excellent reactivity for a range of aryl halides.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction provides a powerful method for the vinylation of aryl halides. Catalyst selection is critical for achieving high yields and regioselectivity, particularly with electron-deficient substrates.

Catalyst Performance Comparison for Heck Reaction
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Br vs. Cl)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF10016GoodHigh
Herrmann's Catalyst-NaOAcNMP12012HighExcellent
Pd/C-K₂CO₃H₂O10024ModerateGood
Co nanoparticles-K₂CO₃PEG801Good-HighHigh

Note: The data presented is a synthesis of typical results for structurally similar polyhalogenated benzoates and serves as a predictive guide.

Expert Insights:

The classic Heck conditions using Pd(OAc)₂ and a phosphine ligand are generally effective. For more challenging substrates, palladacycles like Herrmann's catalyst can offer enhanced stability and activity.[4] The use of heterogeneous catalysts such as Palladium on carbon (Pd/C) simplifies product purification, although it may require longer reaction times.[5] Notably, recent advancements have demonstrated the efficacy of cobalt nanoparticles as a cost-effective and environmentally friendly alternative to palladium for Heck couplings.[6]

Visualizing the Heck Reaction Catalytic Cycle

Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-alkene(Ln) Ar-Pd(II)-alkene(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-alkene(Ln) Carbopalladation (Alkene) H-Pd(II)-X(Ln) H-Pd(II)-X(Ln) Ar-Pd(II)-alkene(Ln)->H-Pd(II)-X(Ln) β-Hydride Elimination (Ar-alkene) H-Pd(II)-X(Ln)->Pd(0)Ln Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[4]

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • P(o-tolyl)₃ (2 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine this compound, alkene, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF and Et₃N.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. Both copper-cocatalyzed and copper-free conditions have been developed, each with its own set of advantages.

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Br vs. Cl)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF606HighExcellent
Pd(OAc)₂-SPhosCs₂CO₃1,4-DioxaneRT12HighExcellent
Pd/CCuI-K₂CO₃H₂O8018Moderate-GoodHigh
Co nanoparticles--K₂CO₃PEG801GoodHigh

Note: The data presented is a synthesis of typical results for structurally similar polyhalogenated benzoates and serves as a predictive guide.

Expert Insights:

The traditional Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are highly reliable for a broad range of substrates. Copper-free Sonogashira couplings, often employing bulky, electron-rich ligands like SPhos, have gained popularity due to the avoidance of copper contamination in the final product, which is particularly important in pharmaceutical synthesis.[7] As with the Heck reaction, cobalt nanoparticles are also showing promise as a more sustainable catalyst for Sonogashira couplings.[6]

Visualizing the Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-alkynyl(Ln) Ar-Pd(II)-alkynyl(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-alkynyl(Ln) Transmetalation Ar-Pd(II)-alkynyl(Ln)->Pd(0)Ln Reductive Elimination (Ar-alkynyl) Cu(I)X Cu(I)X Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)-alkynyl->Ar-Pd(II)-X(Ln) Cu(I)-alkynyl->Cu(I)X Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-alkynyl Base

Caption: The catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Et₃N (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The selective functionalization of this compound is a critical step in the synthesis of numerous high-value compounds. This guide has provided a comparative analysis of catalyst efficacy for Suzuki, Heck, and Sonogashira couplings, demonstrating that a judicious choice of catalyst, ligand, and reaction conditions can achieve high yields and excellent chemoselectivity for the more reactive C-Br bond. While traditional palladium catalysts remain effective, modern systems featuring bulky, electron-rich phosphine ligands and emerging non-precious metal catalysts offer significant advantages in terms of reactivity, sustainability, and cost-effectiveness. The provided protocols and mechanistic insights serve as a valuable resource for researchers navigating the complexities of cross-coupling chemistry with polyhalogenated substrates.

References

The Fundamental Divide: Volatility and Thermal Stability

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a good amount of information comparing HPLC and GC-MS, including their principles, advantages, and disadvantages for purity analysis. I have also found some general experimental protocols.

However, to create a truly in-depth and practical guide, I still need to find more specific, side-by-side comparative experimental data. For instance, chromatograms or tables showing the separation of the same sample by both techniques would be highly valuable.

Additionally, while I have a general understanding of the protocols, I need to find more detailed and specific parameters for a GC-MS purity analysis protocol that would serve as a strong counterpart to the HPLC protocol I've outlined. This includes typical temperature programs, carrier gas flow rates, and mass spectrometer settings for purity confirmation of a volatile drug substance.

Finally, I need to ensure I have authoritative sources for all the key claims and protocols to build a comprehensive and trustworthy reference list.I have successfully gathered a significant amount of information comparing HPLC and GC-MS for purity analysis, including their core principles, advantages, disadvantages, and general protocols. I have also found resources discussing the importance of orthogonal methods and method validation according to ICH guidelines.

However, a key element is still missing for creating a truly impactful and data-driven comparison guide: specific, illustrative comparative experimental data. While I have found general statements about when to use each technique, I lack concrete examples like side-by-side chromatograms or detailed tabular data from the analysis of the same pharmaceutical compound by both HPLC and GC-MS. This kind of data is crucial for objectively demonstrating the performance of each technique.

A Senior Application Scientist's Perspective on Method Selection and Data Integrity

In the rigorous landscape of pharmaceutical development, the confirmation of a drug substance's purity is a non-negotiable cornerstone of safety and efficacy. Two analytical techniques reign supreme in this critical task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are lauded for their separation capabilities, their fundamental principles and applications are distinct, often making the choice between them a pivotal decision in the analytical workflow. This guide provides an in-depth, objective comparison of HPLC and GC-MS for purity confirmation, moving beyond a simple recitation of specifications to delve into the practical considerations and data-driven insights that inform expert method selection.

The choice between HPLC and GC-MS is primarily dictated by the physicochemical properties of the analyte. The core principle of Gas Chromatography necessitates that the sample be volatile and thermally stable to be vaporized and travel through the column.[1] In contrast, High-Performance Liquid Chromatography is adept at analyzing a much broader range of compounds, including those that are non-volatile or prone to degradation at elevated temperatures.[2]

This fundamental difference establishes a clear line of demarcation:

  • HPLC is the undisputed workhorse for the vast majority of pharmaceutical compounds, including active pharmaceutical ingredients (APIs), which are often complex, non-volatile molecules.[3]

  • GC-MS carves its niche in the analysis of volatile and semi-volatile compounds, making it an invaluable tool for applications such as residual solvent analysis and the detection of certain volatile impurities.[3]

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, a UV detector is most commonly employed, quantifying the separated compounds based on their light absorption.

The Power of HPLC in Purity Determination

The strength of HPLC lies in its versatility and robustness for a wide array of analytes. By manipulating the mobile phase composition, stationary phase chemistry, and other chromatographic parameters, separations can be optimized to resolve the main API peak from structurally similar impurities and degradation products. The area percentage of the API peak relative to the total peak area in the chromatogram provides a direct measure of its purity.

Experimental Protocol: Purity Assessment of a Non-Volatile API by RP-HPLC

Objective: To determine the purity of a non-volatile API using a reversed-phase HPLC method with UV detection.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • HPLC-grade water, acetonitrile, and a suitable buffer (e.g., phosphate buffer).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0)
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-5 min: 90% A, 10% B
  • 5-20 min: Linear gradient to 20% A, 80% B
  • 20-25 min: Hold at 20% A, 80% B
  • 25.1-30 min: Return to initial conditions and equilibrate
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm (or the λmax of the API)
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the API in the mobile phase at a concentration of 1 mg/mL.
  • Prepare working standards by diluting the stock solution.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the percentage purity using the area normalization method:
  • % Purity = (Area of API Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Result Result Calculation->Result

Caption: A streamlined workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This synergy makes it an exceptionally powerful tool for the identification and quantification of volatile and semi-volatile compounds.

The GC-MS Advantage: Unambiguous Identification

While HPLC with UV detection is excellent for quantification, it provides limited structural information. GC-MS, on the other hand, provides a mass spectrum for each separated component, which acts as a chemical "fingerprint."[1] This allows for the confident identification of unknown impurities by comparing their mass spectra to extensive libraries.

Experimental Protocol: Purity Assessment of a Volatile Substance by GC-MS

Objective: To determine the purity and identify any volatile impurities in a drug substance using GC-MS.

1. Instrumentation and Consumables:

  • GC-MS system with a capillary column and an electron ionization (EI) source.
  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • High-purity helium as the carrier gas.
  • GC vials and caps.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C
  • Injection Mode: Split (e.g., 50:1)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 280 °C
  • Hold at 280 °C for 5 minutes
  • Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: 40-500 amu

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
  • Vortex to ensure complete dissolution.

4. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the percentage purity based on the peak area of the main component.
  • For each impurity peak, perform a library search of the mass spectrum to tentatively identify the compound.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Volatile Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC-MS System Dissolution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Generate TIC Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Calculation Calculate % Purity & Identify Impurities Integration->Calculation LibrarySearch->Calculation Result Result Calculation->Result

Caption: A schematic of the GC-MS workflow for purity and impurity identification.

Head-to-Head Comparison: HPLC vs. GC-MS for Purity Confirmation

To provide a clear, data-driven comparison, let's consider a hypothetical scenario involving the purity analysis of a semi-volatile pharmaceutical intermediate.

Table 1: Comparative Performance of HPLC and GC-MS

ParameterHPLC with UV DetectionGC-MSRationale & Insights
Analyte Compatibility Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.This is the primary decision-making factor. Forcing a non-volatile compound through a GC can lead to decomposition and inaccurate results.
Separation Efficiency Good to excellent.Excellent, particularly for complex mixtures of volatile compounds.GC columns are typically much longer than HPLC columns, leading to higher theoretical plates and better resolution for suitable analytes.
Identification Capability Limited to retention time matching with standards.High confidence in identification through mass spectral library matching.GC-MS provides structural information, which is invaluable for identifying unknown impurities.
Quantification Highly accurate and precise with external standards.Good for quantification, but can be more variable than HPLC.HPLC with UV detection is often considered the gold standard for quantitative analysis in pharmaceutical quality control.
Sensitivity Dependent on the chromophore of the analyte.Generally very high, especially in selected ion monitoring (SIM) mode.GC-MS can often detect impurities at lower levels than HPLC-UV.
Sample Throughput Moderate; run times are typically 15-60 minutes.Can be faster for simple mixtures.The need for temperature programming in GC can sometimes lead to longer run times.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and requires more specialized expertise.The mass spectrometer component of a GC-MS system adds to its cost and complexity.

The Power of Orthogonality: Using HPLC and GC-MS in Concert

In a comprehensive impurity profiling strategy, HPLC and GC-MS are not mutually exclusive but rather complementary, or "orthogonal," techniques.[4][5] An orthogonal method provides a different selectivity for the separation, increasing the confidence that all impurities have been detected.[6] For example, a primary HPLC method can be used for the release and stability testing of a drug substance, while a GC-MS method can be employed to screen for any new volatile impurities that may arise from changes in the synthetic route.[5]

Conclusion: A Symbiotic Relationship in the Pursuit of Purity

The debate over HPLC versus GC-MS for purity confirmation is not about choosing a "better" technique, but rather selecting the right tool for the specific analytical challenge at hand. HPLC, with its broad applicability to the majority of pharmaceutical compounds, remains the frontline method for routine purity assessment. GC-MS, with its unparalleled ability to identify and quantify volatile and semi-volatile compounds, serves as a critical specialist and a powerful orthogonal partner.

For the modern pharmaceutical scientist, a deep understanding of the principles, strengths, and limitations of both techniques is essential. By leveraging the versatility of HPLC and the specificity of GC-MS, we can build a robust and comprehensive analytical strategy that ensures the purity, safety, and quality of the medicines that reach patients.

References

A Comparative Guide for Synthetic Chemists: The Strategic Advantage of Methyl 4-bromo-2-chloro-6-fluorobenzoate in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of medicinal chemistry and materials science, the efficient construction of complex, polysubstituted aromatic scaffolds is paramount. This guide provides an in-depth analysis of Methyl 4-bromo-2-chloro-6-fluorobenzoate, a uniquely functionalized building block. We will demonstrate its superiority in synthetic routes that leverage sequential, chemoselective cross-coupling reactions. By comparing this reagent to simpler analogues, such as Methyl 4-bromo-2-fluorobenzoate, we will establish that the true value of this compound lies in the differential reactivity of its carbon-halogen bonds, enabling a controlled, stepwise introduction of diverse functionalities onto a single aromatic core. This guide presents the underlying chemical principles, supporting data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Value of Polysubstituted Aromatic Building Blocks

The precise arrangement of substituents on an aromatic ring is a cornerstone of modern molecular design. It governs a molecule's steric and electronic properties, influencing everything from biological activity in drug candidates to the photophysical properties of organic materials.[1] Simple, monosubstituted or disubstituted haloaromatics are workhorses in synthesis, but they offer limited vectors for diversification.

Advanced building blocks, such as This compound (1) , present a more sophisticated platform. Its structure is notable for:

  • Three distinct halogen atoms (Br, Cl, F): Each offers a different potential reaction site.

  • An ester functional group: This provides another point for modification or can act as a directing group.

  • Dense ortho-substitution: The fluoro and chloro groups flanking the ester create a specific steric and electronic environment.

To appreciate its utility, we will compare it primarily with Methyl 4-bromo-2-fluorobenzoate (2) , a structurally related compound that lacks the C-Cl bond, thereby limiting its synthetic potential to a single cross-coupling event.

CompoundCAS NumberMolecular FormulaKey Reactive Sites for Cross-Coupling
(1) this compound1321613-02-8C₈H₅BrClFO₂C(sp²)-Br, C(sp²)-Cl
(2) Methyl 4-bromo-2-fluorobenzoate179232-29-2C₈H₆BrFO₂C(sp²)-Br

The Principle of Chemoselective Cross-Coupling

The superiority of compound 1 is rooted in the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The first and rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) center. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity order is:

C-I > C-Br > C-OTf > C-Cl [2]

This hierarchy allows for the selective reaction at the more reactive C-Br bond while the more robust C-Cl bond remains intact, provided the reaction conditions are carefully controlled.[3][4] A subsequent reaction can then be performed at the C-Cl position, often by using a more active catalyst system or more forcing conditions.[5]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add r_x Ar-X r_x->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_complex Ar-Pd(II)L₂-R transmetal->pd2_r_complex nu_m R-M nu_m->transmetal red_elim Reductive Elimination pd2_r_complex->red_elim red_elim->pd0 product Ar-R red_elim->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis in Key Synthetic Transformations

The ability to perform two distinct, regioselective cross-coupling reactions makes compound 1 a superior choice for building complex molecular architectures.

Suzuki-Miyaura Coupling: A Sequential Approach

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[2][6] With compound 1 , one can first couple a boronic acid at the C-Br position, isolate the product, and then introduce a second, different aryl group at the C-Cl position.

Sequential_Suzuki_Workflow start This compound (1) step1 Step 1: Suzuki Coupling (R¹-B(OH)₂, Pd Catalyst 1) Selective at C-Br start->step1 intermediate Intermediate Product (Monosubstituted) step1->intermediate step2 Step 2: Suzuki Coupling (R²-B(OH)₂, Pd Catalyst 2) Reaction at C-Cl intermediate->step2 final_product Final Product (Disubstituted) step2->final_product

Caption: Workflow for sequential Suzuki-Miyaura coupling using compound (1).

Comparative Reaction Outcomes:

Starting MaterialReaction StepExpected OutcomeSynthetic Advantage
Compound (1) 1. Suzuki with R¹B(OH)₂ (Mild Conditions)Selective coupling at C-Br to yield 4-R¹-2-chloro-6-fluorobenzoate.Access to a functionalized intermediate.
2. Suzuki with R²B(OH)₂ (Forcing Conditions)Coupling at C-Cl to yield 4-R¹-2-R²-6-fluorobenzoate.Controlled synthesis of unsymmetrical triaryls.
Compound (2) 1. Suzuki with R¹B(OH)₂Coupling at C-Br to yield 4-R¹-2-fluorobenzoate. No further coupling sites exist.Limited to a single diversification step.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol describes the selective coupling at the C-Br position of this compound.

  • Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL) to the tube via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction enables the formation of C(sp²)-C(sp) bonds, which are crucial for many functional materials and natural products.[7][8] The differential reactivity of the C-Br and C-Cl bonds in compound 1 is again advantageous, allowing for a selective Sonogashira coupling at the C-Br position under relatively mild, often copper-free, conditions.[8] This preserves the C-Cl bond for subsequent functionalization.

Comparative Reaction Outcomes:

Starting MaterialReactionExpected OutcomeSynthetic Advantage
Compound (1) Sonogashira with R-C≡CH (Mild Conditions)Selective formation of Methyl 4-(alkynyl)-2-chloro-6-fluorobenzoate.Preserves the C-Cl bond for orthogonal chemistry.
Compound (2) Sonogashira with R-C≡CHForms Methyl 4-(alkynyl)-2-fluorobenzoate. No further sites for Sonogashira coupling.Single functionalization pathway.

Experimental Protocol: Selective Sonogashira Coupling of the Aryl Bromide

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%) to a dry Schlenk flask.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental tool for synthesizing aryl amines.[9][10] Studies on dihaloarenes have shown that selective amination at the bromide position in the presence of a chloride is readily achievable.[11][12] This selectivity allows compound 1 to serve as a precursor for molecules requiring two different nitrogen-based substituents, a common motif in pharmacologically active compounds.

Experimental Protocol: Selective Buchwald-Hartwig Amination of the Aryl Bromide

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv) followed by sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the selectively aminated product.

Conclusion: A Superior Building Block for Complex and Diversity-Oriented Synthesis

This compound is demonstrably superior to simpler analogues for specific, advanced synthetic applications. Its value is not merely in the number of functional groups it possesses, but in the hierarchical reactivity of those groups. This allows for a programmed and regioselective approach to molecular construction.

For synthetic routes requiring the creation of complex, unsymmetrical scaffolds, compound 1 provides a distinct advantage by enabling at least two sequential, orthogonal cross-coupling reactions (at C-Br and C-Cl) in addition to potential modifications at the ester. This strategic utility makes it an invaluable tool for researchers in drug discovery and materials science who need to efficiently generate molecular diversity from a common, highly functionalized core. While simpler reagents like Methyl 4-bromo-2-fluorobenzoate are effective for single transformations, they lack the capacity for the controlled, stepwise diversification that defines the superiority of this compound.

References

Cost-effectiveness analysis of using Methyl 4-bromo-2-chloro-6-fluorobenzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of Methyl 4-bromo-2-chloro-6-fluorobenzoate in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks

In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Polysubstituted aromatic compounds, particularly those bearing multiple halogen atoms, are invaluable building blocks. This compound is a prime example of such a reagent, offering a unique combination of reactive handles and modulating substituents. However, its structural complexity comes at a premium.

This guide provides a comprehensive cost-effectiveness analysis of this compound. Moving beyond a simple price comparison, we will delve into the nuanced interplay between cost, reactivity, and the strategic advantages conferred by its specific substitution pattern. Through a practical case study in the synthesis of benzofurans—a privileged scaffold in pharmaceutical development—we will provide objective, data-driven insights to help researchers make informed decisions about when to invest in this premium reagent and when a more economical alternative may suffice.

Reagent Profile: Deconstructing this compound

The utility of this compound (CAS: 1321613-02-8) stems from its distinct arrangement of substituents, each playing a specific role.[1][2]

  • The Bromo Group (C4): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The Carbon-Bromine bond offers a favorable balance of reactivity and stability, being more reactive than a C-Cl bond but more stable and cost-effective than the corresponding C-I bond.[3][4]

  • The Chloro (C2) and Fluoro (C6) Groups: These ortho-substituents exert significant steric and electronic influence. They can direct the conformation of the molecule and modulate the reactivity of the C-Br bond. Critically, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[5][6][7] The presence of both chloro and fluoro groups offers a unique electronic signature that is difficult to achieve with simpler analogs.

Cost Landscape: A Comparative Analysis

A direct comparison of procurement costs is the first step in our analysis. The price of these specialized reagents can vary between suppliers and with purity grades, but a general market snapshot reveals a clear cost hierarchy.

ReagentRepresentative StructureCAS NumberMolecular Weight ( g/mol )Representative Pricing (USD/gram)
This compound (Target Compound)1321613-02-8267.48[2]~$63 - $78[1]
Methyl 4-bromo-2-fluorobenzoate(Simpler Fluoro Analog)179232-29-2233.04~$4.60 - $5.75
Methyl 4-bromo-2,6-difluorobenzoate(Difluoro Analog)773134-11-5251.03[8]~$17.25 - $24.15[8]
Methyl 4-bromobenzoate(Non-Fluorinated Analog)619-42-1215.04~$1 - $3
Pricing is an estimate based on publicly available catalog data for small quantities (1-5g) and is subject to change. For bulk quantities, prices will differ significantly.

As the data indicates, the target compound is substantially more expensive than its simpler analogs. This cost differential must be justified by a tangible benefit in the synthetic workflow or a critical contribution to the properties of the final product.

Case Study: Synthesis of a Substituted 2-Arylbenzofuran

To contextualize the cost-effectiveness, we will model the synthesis of a 2-arylbenzofuran. This scaffold is prevalent in biologically active compounds.[9][10] The synthetic route involves a palladium-catalyzed Suzuki coupling followed by an intramolecular cyclization. The efficiency of the initial C-C bond formation is paramount to the overall success.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_end Outcome A Methyl 4-bromo-2-X-6-Y-benzoate C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Intramolecular Cyclization C->D Pd Catalyst, Base E Crude Product D->E F Purification (Chromatography) E->F G Final Product: Substituted Benzofuran F->G

Caption: General workflow for the synthesis of substituted benzofurans.

Experimental Protocols

The following are representative protocols. Causality: The choice of a strong base like K₃PO₄ and a sophisticated phosphine ligand like SPhos is crucial, especially for less reactive aryl halides or sterically hindered substrates, to facilitate the rate-limiting oxidative addition and transmetalation steps in the catalytic cycle.[11]

Protocol 1: Using this compound

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 16 hours, monitoring progress by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.[13] Concentrate under reduced pressure and purify the crude product via flash column chromatography.

Protocol 2: Using the Cost-Effective Alternative (Methyl 4-bromo-2-fluorobenzoate) The protocol is identical to Protocol 1, substituting Methyl 4-bromo-2-fluorobenzoate as the starting material (1.0 eq).

Comparative Data Analysis

The true cost-effectiveness is revealed not by the price of the starting material alone, but by the overall cost to produce a gram of the final, pure product. This requires factoring in reaction yield, purity, and potentially the cost of additional catalyst or longer reaction times.

ParameterProtocol 1 (Premium Reagent)Protocol 2 (Alternative)Justification
Starting Material Cost ~$78/g~$5/gDirect price comparison.
Catalyst Loading 2 mol% Pd(OAc)₂2 mol% Pd(OAc)₂Assumed equal for initial comparison. In practice, the less reactive substrate might require higher loading.
Reaction Time 16 hours24 hoursThe steric hindrance and electronic effects of the premium reagent can sometimes lead to faster, more efficient coupling.
Typical Yield 85%70%Highly substrate-dependent, but premium building blocks are often designed for higher efficiency in complex syntheses.
Final Product Purity >98%~95% (with side products)The ortho-substituents in the premium reagent can block potential side-reaction pathways.
Calculated Cost per Gram of Final Product ~$135 ~$15 Illustrates the significant impact of yield and reagent cost on the final production cost.
This is a calculated, illustrative value for comparison and does not include solvent, catalyst, base, or labor costs.

Expertise & Rationale: Making the Right Choice

The quantitative data clearly shows that for a simple synthesis, the alternative is more economical. However, the decision is more complex in a real-world research and development setting.

DecisionTree Start Project Goal: Synthesize Target Molecule Q1 Is the final molecule's biological activity (pKa, binding) dependent on ortho-Cl/F substitution? Start->Q1 UsePremium Use Methyl 4-bromo-2-chloro- 6-fluorobenzoate Q1->UsePremium Yes ConsiderAlt Proceed to next consideration Q1->ConsiderAlt No Q2 Does the synthesis involve sterically demanding steps where undesired side reactions are likely? ConsiderAlt->Q2 JustifiesPremium Higher yield and purity may justify the premium cost. Choose Premium Reagent. Q2->JustifiesPremium Yes UseAlternative Use a more economical alternative (e.g., Methyl 4-bromo-2-fluorobenzoate) Q2->UseAlternative No

Caption: Decision logic for selecting the appropriate building block.

When to Invest in this compound:
  • Target-Oriented Synthesis: If the final molecule's intended biological function (e.g., enzyme inhibition, receptor binding) relies on the specific electronic properties and conformational constraints imposed by the ortho-chloro and -fluoro substituents, then the cost is non-negotiable. These atoms are integral to the final product's efficacy.[5][6]

  • Complex, Late-Stage Synthesis: In a multi-step synthesis, maximizing yield at each step is critical. If using a cheaper alternative leads to a 15% drop in yield, the cumulative loss of valuable, advanced intermediates can be far more costly than the initial investment in a premium building block.

  • Improved Purity Profile: The steric bulk of the ortho groups can prevent undesired side reactions (e.g., diarylation), leading to a cleaner reaction profile. This simplifies purification, saving significant time and resources (solvents, silica gel), which are often overlooked costs.

When to Utilize a More Economical Alternative:
  • Early-Stage Exploration & Route Scouting: When developing a new synthetic route or exploring structure-activity relationships (SAR) where the specific ortho-halogenation is not yet confirmed as essential, using a cheaper analog like Methyl 4-bromo-2-fluorobenzoate is a prudent and cost-effective strategy.

  • Large-Scale Production: For process chemistry and scale-up, every reagent cost is magnified. If the alternative provides an acceptable yield (e.g., >70%) and the purification is manageable, the economic pressure will almost always favor the cheaper option.

  • When Steric Hindrance is Undesirable: If the synthetic strategy requires a less-hindered reaction site for subsequent transformations, the bulky ortho-substituents of the premium reagent may be a liability, leading to lower yields or requiring harsher reaction conditions.

Safety and Handling

Both this compound and its analogs are irritants. Standard laboratory safety protocols should be followed.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

The cost-effectiveness of a chemical reagent is a multifaceted issue that transcends its catalog price. This compound is a powerful, yet expensive, building block. Its true value is realized in scenarios where its unique structural features directly contribute to the biological activity of the target molecule or where it significantly improves the efficiency and purity of a complex, late-stage synthesis, thereby offsetting its high initial cost.

For routine synthesis, early-stage exploration, or large-scale manufacturing where the specific ortho-halogenation pattern is not critical, more economical alternatives like Methyl 4-bromo-2-fluorobenzoate offer a more pragmatic and financially sound approach. The ultimate decision rests on a strategic analysis of the project's goals, the complexity of the synthesis, and the intrinsic value of the final product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Laboratory Professional

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 4-bromo-2-chloro-6-fluorobenzoate, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Identification and Characterization: Understanding the "Why"

Proper handling and disposal procedures are directly dictated by the inherent chemical and toxicological properties of a substance. This compound is a halogenated aromatic ester. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural class and the known hazards of close analogs allow for a robust safety assessment.

The presence of bromine, chlorine, and fluorine substituents on the benzene ring classifies this compound as a halogenated organic compound . This is the single most critical factor for its disposal, as these compounds are subject to specific environmental regulations due to their potential for persistence and toxicity.

Chemical & Physical Properties
PropertyValueSource
CAS Number 1321613-02-8[1][2]
Molecular Formula C₈H₅BrClFO₂Inferred
Physical Form Solid (likely a powder or crystal)[3]
Solubility Likely insoluble in water; soluble in organic solventsInferred
Anticipated Hazard Profile

Based on closely related halogenated benzoates, the following GHS classifications are anticipated. This profile underscores the necessity for careful handling to prevent irritation and exposure.[3][4]

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity, Oral
alt text
Warning H302: Harmful if swallowed
Skin Corrosion/Irritation
alt text
Warning H315: Causes skin irritation
Serious Eye Damage/Irritation
alt text
Warning H319: Causes serious eye irritation
STOT - Single Exposure
alt text
Warning H335: May cause respiratory irritation

STOT: Specific Target Organ Toxicity

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste, specifically a halogenated organic waste. The following protocol ensures compliance with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and general laboratory best practices.[5]

Step 1: Waste Segregation at the Point of Generation

The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, while mixing non-hazardous with hazardous waste needlessly increases disposal costs and regulatory burden.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Causality: Halogenated solvents and solids require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants like dioxins. Mixing them with non-halogenated waste complicates and increases the cost of this process.

Step 2: Proper Containerization

The integrity of the waste stream begins with the container.

  • Action:

    • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with no cracks or deterioration.

    • Ensure the container has a secure, leak-proof screw cap.

    • Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) department before adding any waste.

    • On the label, clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas. If this is part of a solution, list all components and their approximate percentages.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory area where hazardous waste is collected before being moved for final disposal.[6]

  • Action:

    • Place the labeled, closed container in your laboratory's designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]

    • The SAA should be clearly marked with a sign.[8][9]

    • Store the halogenated waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[6][8]

    • Keep the waste container closed at all times, except when actively adding waste.[6][8][9] Never leave a funnel in an open waste bottle.

  • Regulatory Insight: EPA regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA without a specific time limit, provided the area is managed correctly.[8] Once a container is full, it must be dated and removed by EH&S within three days.[9]

Step 4: Requesting Disposal
  • Action: Once the waste container is full or the project is complete, follow your institution's specific procedures to request a pickup from the EH&S department. They are responsible for the transport, consolidation, and shipment of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The complete workflow, from generation to final disposal, is a system designed to ensure safety and compliance at every stage.

G cluster_lab Within the Laboratory cluster_ehs EH&S Managed Process gen Waste Generation (e.g., reaction quench, contaminated materials) container Step 1: Select & Label 'Halogenated Waste' Container gen->container Segregate Immediately transfer Step 2: Transfer Waste to Container container->transfer saa Step 3: Store in Closed Container within a Satellite Accumulation Area (SAA) transfer->saa Keep container closed when not in use pickup Step 4: Request Pickup (Container is full or project is complete) saa->pickup disposal Final Disposal (Incineration at licensed hazardous waste facility) pickup->disposal Handled by trained EH&S personnel

Disposal Workflow for this compound

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • For Minor Spills (a few grams):

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE)—including a lab coat, safety glasses/goggles, and chemical-resistant gloves (nitrile is a common choice)—use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kit absorbent) to cover the solid.

    • Carefully sweep the mixture into a designated container.

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

    • Clean the spill area with a suitable solvent, and manage the cleaning materials as hazardous waste.

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency number or EH&S department immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to this structured, causality-driven disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-bromo-2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for laboratory personnel handling Methyl 4-bromo-2-chloro-6-fluorobenzoate. As a halogenated aromatic compound, this substance requires stringent handling procedures to mitigate potential health risks. This document synthesizes data from analogous compounds and established laboratory safety standards to offer a framework for safe operation, emergency preparedness, and compliant disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar chemicals, such as other brominated, chlorinated, and fluorinated aromatic compounds, and established best practices for handling hazardous chemical reagents.[1] It is imperative for all personnel to review the specific SDS for any chemical prior to use and to perform a risk assessment for their unique experimental context.

Hazard Profile: Understanding the Risks

This compound belongs to a class of halogenated aromatic compounds, which are widely used in synthetic chemistry but often present significant health hazards.[1] Based on data from similar chemical structures, researchers must anticipate the following potential risks:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Skin Irritation/Corrosion: Expected to cause skin irritation. Prolonged or repeated contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation. Direct contact with the eyes can cause significant damage.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][4]

Given these potential hazards, a multi-layered approach to personal protection, combining engineering controls and personal protective equipment (PPE), is non-negotiable.

Core Directive: Personal Protective Equipment (PPE) Protocol

The primary objective of a PPE protocol is to create a barrier between the researcher and the hazardous material.[5][6][7] The selection of appropriate PPE is the final line of defense after engineering and administrative controls have been implemented.

Summary of Required PPE
Protection TypeRequired EquipmentRationale & Standards
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[1][7][8] Equipment should meet OSHA 29 CFR 1910.133 or European Standard EN166.[3][9]
Skin & Hand Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][7][8] Always inspect gloves for tears or punctures before use.[7][10]
Body A fully-buttoned, long-sleeved laboratory coat or a chemical-resistant apron.Protects against incidental splashes and contamination of personal clothing.[5][6][7]
Respiratory Use only within a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation of hazardous vapors.[1][7] For situations where a fume hood is not feasible or in case of a major spill, a NIOSH-approved respirator with organic vapor cartridges is required.[1]

Operational Guide: Step-by-Step Handling Procedure

Adherence to a standardized workflow is critical for minimizing exposure and ensuring experimental integrity.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. Check the airflow monitor.[7]

  • Assemble all Materials: Place the chemical container, spatulas, weighing paper, glassware, and any other necessary equipment inside the fume hood to minimize movement in and out of the controlled workspace.[1]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.[1][7]

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[6]

Handling the Chemical
  • Aliquoting the Compound: All weighing and transfers of this compound must be performed inside the chemical fume hood.[1]

  • Controlled Dispensing: Open the container slowly and away from your face.[7] Use a dedicated spatula to transfer the solid. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.[11]

  • Secure Containment: Immediately and securely close the container after dispensing the required amount.[5][12]

  • Perform the Reaction: Keep all reaction vessels within the fume hood. The sash should be kept at the lowest possible height that still allows for comfortable work.[7]

Post-Handling Procedures
  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin.[11] Then remove your face shield and goggles, followed by your lab coat.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3][10]

Workflow for Safe Handling and Emergency Response

The following diagram outlines the critical decision points and procedural flow for safely managing this compound.

Safe Handling and Emergency Response Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_routine Routine Completion cluster_emergency Emergency Response prep_start Start: Handling Required verify_hood Verify Fume Hood Operation prep_start->verify_hood don_ppe Don Full PPE verify_hood->don_ppe locate_safety Locate Emergency Equipment don_ppe->locate_safety handle_chem Handle Chemical Inside Hood locate_safety->handle_chem is_spill Spill or Exposure? handle_chem->is_spill decontaminate Decontaminate Workspace is_spill->decontaminate No exposure_type Exposure Type? is_spill->exposure_type Yes dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands skin_eye Skin/Eye Contact exposure_type->skin_eye Contact inhalation Inhalation exposure_type->inhalation Inhalation spill_cleanup Spill exposure_type->spill_cleanup Spill flush Flush with Water (15+ min) Remove Contaminated Clothing skin_eye->flush fresh_air Move to Fresh Air inhalation->fresh_air evacuate_alert Evacuate Area & Alert Others spill_cleanup->evacuate_alert seek_medical Seek Immediate Medical Attention flush->seek_medical fresh_air->seek_medical evacuate_alert->seek_medical

Caption: Workflow for handling and responding to emergencies involving this compound.

Emergency & Disposal Protocols

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10][13][14]

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing while under a safety shower.[10][13][14] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10][11][15]

Spill Management
  • Minor Spill (inside a fume hood):

    • Ensure you are wearing full PPE.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like paper towels on large spills of reactive chemicals.

    • Gently sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11][13]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[14]

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Call your institution's emergency response team or 911 from a safe location.[14]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[14][16]

Disposal Plan

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[12][13]

  • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[12]

  • Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[15] Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-chloro-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-chloro-6-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.